6-Bromo-4-(piperazin-1-yl)quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-piperazin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3/c14-10-1-2-12-11(9-10)13(3-4-16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBICIXDOMKPLKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589208 | |
| Record name | 6-Bromo-4-(piperazin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474707-24-9 | |
| Record name | 6-Bromo-4-(piperazin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 474707-24-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Bromo-4-(piperazin-1-yl)quinoline: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Quinoline-Piperazine Scaffold
The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1] Its rigid, planar structure provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. When fused with a piperazine moiety, the resulting hybrid molecule gains favorable pharmacokinetic properties. The piperazine ring is a common motif in drug design, known to enhance solubility, bioavailability, and the ability to interact with multiple biological targets.[2]
This guide focuses on the chemical properties and synthetic utility of 6-Bromo-4-(piperazin-1-yl)quinoline , a key heterocyclic intermediate that combines these two powerful pharmacophores. The strategic placement of the bromine atom at the 6-position offers a versatile handle for further functionalization through cross-coupling reactions, while the piperazine at the 4-position provides a site for derivatization and influences the molecule's overall physicochemical profile. Understanding the synthesis, reactivity, and analytical characterization of this compound is crucial for its effective application in the development of novel therapeutics, particularly in the realm of kinase inhibitors.[3]
Physicochemical Properties
While extensive experimental data for 6-Bromo-4-(piperazin-1-yl)quinoline is not widely published in publicly available literature, its core properties can be summarized. Further characterization by researchers is highly encouraged.
| Property | Value/Information | Source |
| CAS Number | 474707-24-9 | [4] |
| Molecular Formula | C₁₃H₁₄BrN₃ | [4] |
| Molecular Weight | 292.17 g/mol | [4] |
| Appearance | Solid (predicted) | [5] |
| Solubility | Expected to be soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated. | General chemical principles |
| Melting Point | Not available in cited literature. | |
| Boiling Point | Not available in cited literature. |
Synthesis and Mechanism
The most logical and established route to 6-Bromo-4-(piperazin-1-yl)quinoline is through a nucleophilic aromatic substitution (SNAr) reaction. This widely used transformation in heterocyclic chemistry involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile.[6][7] In this case, the chloro group at the 4-position of the quinoline ring is activated towards nucleophilic attack by the electron-withdrawing nature of the quinoline nitrogen.
The synthesis proceeds in two main stages:
-
Synthesis of the Precursor: 6-Bromo-4-chloroquinoline.
-
Nucleophilic Aromatic Substitution with Piperazine.
Synthesis Workflow
Caption: Synthetic workflow for 6-Bromo-4-(piperazin-1-yl)quinoline.
Experimental Protocol: Synthesis of 6-Bromo-4-(piperazin-1-yl)quinoline
This protocol is based on established methods for similar nucleophilic aromatic substitutions on haloquinolines.[7]
Step 1: Synthesis of 6-Bromo-4-chloroquinoline
The precursor, 6-bromo-4-chloroquinoline, can be synthesized from 4-bromoaniline through a multi-step process involving cyclization and subsequent chlorination. A common method involves the reaction of 4-bromoaniline with a suitable three-carbon synthon to form 6-bromoquinolin-4(1H)-one, which is then chlorinated using an agent like phosphorus oxychloride (POCl₃).[8] A patent describes a method with a total yield of over 70%.[8]
Step 2: Nucleophilic Aromatic Substitution with Piperazine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-bromo-4-chloroquinoline (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or acetonitrile.
-
Addition of Reagents: Add an excess of piperazine (2.0-3.0 eq) to the solution. The use of excess piperazine also serves as the base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Work-up and Purification: a. Upon completion, cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure. c. Partition the residue between an organic solvent (e.g., dichloromethane or ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate). d. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. e. Concentrate the organic layer and purify the crude product by column chromatography on silica gel or by recrystallization to afford 6-Bromo-4-(piperazin-1-yl)quinoline.
Reactivity and Potential for Further Functionalization
The chemical personality of 6-Bromo-4-(piperazin-1-yl)quinoline is defined by two key reactive sites: the bromine atom at the 6-position and the secondary amine of the piperazine ring.
Reactions at the 6-Bromo Position
The bromine atom on the quinoline ring is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.[9] This allows for the synthesis of a wide array of derivatives with potentially enhanced biological activity.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, allowing for the introduction of a second amino functionality.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a common linkage in kinase inhibitors.
-
Heck Coupling: Reaction with alkenes to form C-C double bonds.
Caption: Potential cross-coupling reactions at the 6-bromo position.
Reactions at the Piperazine Moiety
The secondary amine of the piperazine ring is a nucleophilic site that can be readily functionalized through:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to introduce alkyl substituents.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Applications in Drug Discovery
The 6-Bromo-4-(piperazin-1-yl)quinoline scaffold is of significant interest in the design of kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The quinoline core can act as a hinge-binding motif, while the piperazine moiety can extend into solvent-exposed regions of the kinase active site, allowing for modulation of potency and selectivity. The bromine atom serves as a key attachment point for moieties that can target specific sub-pockets of the kinase, leading to highly potent and selective inhibitors.
While specific drugs directly synthesized from this intermediate are not prominently disclosed in the public domain, the strategic importance of the related 6-bromo-4-chloroquinoline as an intermediate for the PI3K/mTOR inhibitor Omipalisib (GSK2126458) highlights the value of this substitution pattern in advanced drug candidates.[8]
Analytical Characterization
A full analytical characterization is essential to confirm the identity and purity of 6-Bromo-4-(piperazin-1-yl)quinoline. The following techniques are recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity. The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons and the piperazine methylene protons.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition (via high-resolution mass spectrometry).
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: As a measure of purity.
Safety and Handling
Hazard Identification: Based on data for the analogous quinoline core and supplier information, 6-Bromo-4-(piperazin-1-yl)quinoline should be handled with caution. It is classified as harmful if swallowed.[5] The quinoline scaffold itself is associated with potential hazards, including skin and eye irritation, and is suspected of causing genetic defects and cancer.[10]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
6-Bromo-4-(piperazin-1-yl)quinoline is a valuable and versatile intermediate for drug discovery and medicinal chemistry. Its synthesis via a robust nucleophilic aromatic substitution reaction, combined with the potential for diverse functionalization at both the 6-bromo position and the piperazine ring, makes it a powerful building block for creating libraries of novel compounds. For researchers engaged in the development of kinase inhibitors and other targeted therapies, a thorough understanding of the chemical properties and reactivity of this scaffold is essential for unlocking its full potential in the creation of next-generation medicines.
References
- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374.
- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central.
- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (2018).
- Synthesis and characterization of some quinoline based bisphenols as sensing agents. (2014). Der Pharma Chemica.
- 6-Bromo-4-(piperazin-1-yl)quinoline. Amerigo Scientific.
- Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines. (2018).
- Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. (2018). Semantic Scholar.
- US7572916B2 - Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline. (2009).
- (PDF) Synthesis of 6-bromo-4-iodoquinoline. (2015).
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2020). MDPI.
- (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions. (2016).
- Comprehensive review on current developments of quinoline-based anticancer agents. (2017). ScienceDirect.
- 6-Bromo-4-(piperazin-1-yl)quinoline AldrichCPR 474707-24-9. Sigma-Aldrich.
- Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019). PubMed.
- Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. (2016).
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Royal Society of Chemistry.
- Safety Data Sheet: quinoline. (2019). Chemos GmbH & Co. KG.
- 6-Bromo-4-(piperazin-1-yl)quinoline AldrichCPR 474707-24-9. Sigma-Aldrich.
- Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. (2015). Royal Society of Chemistry.
- Quinoline - SAFETY D
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2024). MDPI.
- Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. (2018). PubMed.
- Fig. 8 1 H NMR spectra (aliphatic region) of ortho-bromo derivative 6j... (2017).
- Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology.
- (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018).
- US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. (2015).
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
- New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Safety Data Sheet: quinoline. (2019). Chemos GmbH & Co. KG.
- Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. (2023). JOCPR.
- Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. (2025). Benchchem.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Wiley Online Library.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2010). MDPI.
- Quality manufacturer supply 4-Boc-1-(6-bromo-2-pyridyl)piperazine 331767-56-7 in stock with high standard. (n.d.). Autech.
Sources
- 1. researchgate.net [researchgate.net]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pentachemicals.eu [pentachemicals.eu]
An In-depth Technical Guide to the Physicochemical Characteristics of 6-Bromo-4-(piperazin-1-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 6-Bromo-4-(piperazin-1-yl)quinoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into the compound's structural and chemical identity, its fundamental physicochemical properties, and detailed analytical methodologies for its characterization. Drawing upon data from analogous structures and established chemical principles, this guide offers field-proven insights and robust protocols to support researchers in their development efforts. All protocols are designed as self-validating systems, and key claims are supported by authoritative references.
Introduction and Chemical Identity
6-Bromo-4-(piperazin-1-yl)quinoline belongs to the quinoline class of compounds, which are bicyclic aromatic heterocycles. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. The incorporation of a piperazine moiety at the 4-position and a bromine atom at the 6-position introduces specific electronic and steric properties that can significantly influence the molecule's biological activity, metabolic stability, and pharmacokinetic profile.
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a common pharmacophore that can modulate aqueous solubility and provides a handle for further derivatization. The bromine atom, a halogen, can influence the electronic distribution of the quinoline ring system and can serve as a site for further chemical modification through cross-coupling reactions.
Table 1: Chemical Identity of 6-Bromo-4-(piperazin-1-yl)quinoline
| Identifier | Value | Source |
| IUPAC Name | 6-bromo-4-(piperazin-1-yl)quinoline | N/A |
| CAS Number | 474707-24-9 | [1] |
| Molecular Formula | C₁₃H₁₄BrN₃ | [1] |
| Molecular Weight | 292.17 g/mol | [1] |
| Canonical SMILES | C1CN(CCN1)C2=CC=NC3=C2C=C(C=C3)Br | N/A |
| InChI Key | BBICIXDOMKPLKH-UHFFFAOYSA-N | [1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to predicting its behavior in biological systems and for formulation development. While experimental data for 6-Bromo-4-(piperazin-1-yl)quinoline is not extensively available in the public domain, the following table summarizes key properties, including predicted values and data from structurally related compounds.
Table 2: Physicochemical Properties of 6-Bromo-4-(piperazin-1-yl)quinoline
| Property | Value (Predicted/Analog Data) | Experimental Basis/Rationale |
| Melting Point | Not available. Expected to be a solid at room temperature. | Based on the high melting points of similar quinoline derivatives. For example, 6-Bromo-4-nitroquinoline 1-oxide has a melting point of 214-215 °C[2]. |
| Boiling Point | > 400 °C (Predicted) | High molecular weight and aromatic nature suggest a high boiling point. |
| pKa | pKa1 (piperazine NH): ~8.5-9.5pKa2 (quinoline N): ~4.5-5.5 (Predicted) | The piperazine moiety is basic. The quinoline nitrogen is also basic, but its basicity is reduced by the aromatic system. These are typical ranges for similar structures. |
| Solubility | Soluble in DMSO and DMF. Sparingly soluble in methanol and ethanol. Poorly soluble in water. | The molecule has both polar (piperazine) and non-polar (bromoquinoline) regions, suggesting solubility in polar aprotic solvents and limited aqueous solubility. |
| LogP | 2.5 - 3.5 (Predicted) | The presence of the bromine and the quinoline ring increases lipophilicity, while the piperazine group increases hydrophilicity. |
Synthesis and Reactivity
The synthesis of 6-Bromo-4-(piperazin-1-yl)quinoline can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This is a common and effective method for introducing amine functionalities onto activated aromatic rings.
Proposed Synthetic Workflow
The most plausible synthetic route involves the reaction of a suitable precursor, 6-bromo-4-chloroquinoline, with piperazine. The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic substitution.
Caption: Proposed synthesis of 6-Bromo-4-(piperazin-1-yl)quinoline.
Step-by-Step Synthetic Protocol (Hypothetical)
This protocol is based on established procedures for similar reactions.
-
Reaction Setup: In a round-bottom flask, dissolve 6-bromo-4-chloroquinoline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Reagents: Add an excess of piperazine (2-3 eq) to the solution, followed by a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 eq) to act as a proton scavenger.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 6-Bromo-4-(piperazin-1-yl)quinoline.
Chemical Reactivity and Stability
-
Stability: Substituted quinolines are generally stable under normal laboratory conditions. However, they may be sensitive to strong oxidizing agents and prolonged exposure to light. It is recommended to store the compound in a cool, dark, and dry place.
-
Reactivity: The secondary amine of the piperazine ring is a site for further functionalization, such as acylation, alkylation, or sulfonylation. The bromine atom on the quinoline ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at the 6-position.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and quantity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, typically in the range of 7.0-9.0 ppm. The piperazine protons will appear as multiplets in the upfield region, generally between 2.5 and 4.0 ppm. The NH proton of the piperazine will likely be a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the nine carbons of the bromoquinoline core and the four carbons of the piperazine ring. Aromatic carbons will resonate in the 110-160 ppm range, while the aliphatic carbons of the piperazine will be found further upfield.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Bromo-4-(piperazin-1-yl)quinoline (in CDCl₃)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Quinoline H-2 | 8.6-8.8 | 150-152 |
| Quinoline H-3 | 6.8-7.0 | 108-110 |
| Quinoline H-5 | 7.9-8.1 | 128-130 |
| Quinoline H-7 | 7.6-7.8 | 124-126 |
| Quinoline H-8 | 8.0-8.2 | 129-131 |
| Piperazine CH₂ (adjacent to quinoline) | 3.2-3.4 | 52-54 |
| Piperazine CH₂ (adjacent to NH) | 3.0-3.2 | 45-47 |
| Piperazine NH | 1.5-2.5 (broad) | N/A |
Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Expected Ionization: Electrospray ionization (ESI) in positive mode is expected to readily produce the protonated molecule [M+H]⁺.
-
Fragmentation Pattern: The major fragmentation is likely to occur at the piperazine ring, leading to characteristic losses. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature in the mass spectrum, with the molecular ion appearing as a doublet of peaks separated by 2 m/z units.
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the compound and for quantitative analysis.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the quinoline chromophore has a strong absorbance, likely around 254 nm and 330 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Caption: A typical workflow for HPLC analysis.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-Bromo-4-(piperazin-1-yl)quinoline is not widely available, general precautions for handling substituted quinolines and bromo-aromatic compounds should be followed.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Toxicity: The toxicological properties have not been fully investigated. Similar compounds can be harmful if swallowed or absorbed through the skin. Treat as a potentially hazardous substance.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
6-Bromo-4-(piperazin-1-yl)quinoline is a molecule with significant potential in drug discovery, leveraging the established pharmacological importance of the quinoline and piperazine scaffolds. This technical guide has provided a detailed overview of its physicochemical characteristics, drawing upon a combination of available data, predictive methods, and established scientific principles for analogous compounds. The proposed synthetic and analytical protocols offer a robust framework for researchers to produce and characterize this compound, enabling further investigation into its biological properties. As with any novel compound, careful experimental validation of the predicted properties is a critical next step in its development pathway.
References
-
Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(iii), 362-374. Available at: [Link]
-
Amerigo Scientific. (n.d.). 6-Bromo-4-(piperazin-1-yl)quinoline. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Bromo-4-(piperazin-1-yl)quinoline
Abstract
The confluence of the quinoline and piperazine scaffolds in a single molecular entity, 6-Bromo-4-(piperazin-1-yl)quinoline, presents a compelling starting point for the exploration of novel therapeutic agents. This technical guide synthesizes the current understanding of the pharmacological potential inherent to these structural motifs, positing a strong rationale for the investigation of this compound as a modulator of key signaling pathways implicated in oncology. We will delve into the scientific basis for prioritizing specific therapeutic targets, namely the PI3K/mTOR, EGFR, and VEGFR signaling cascades. Furthermore, this guide will provide detailed, field-proven experimental workflows for the comprehensive evaluation of the compound's activity against these targets, offering insights into data interpretation and the iterative process of lead optimization.
Introduction: The Quinoline-Piperazine Hybrid Scaffold - A Privileged Structure in Drug Discovery
The quinoline ring system is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Its rigid, planar structure allows for effective interaction with various biological targets, often through intercalation with DNA or binding to the ATP-binding pockets of kinases.[3] The addition of a bromine atom at the 6-position can further enhance biological activity, a feature observed in several bioactive molecules.[4]
Complementing the quinoline core, the piperazine moiety is a frequently incorporated functional group in drug design, prized for its ability to improve pharmacokinetic properties such as solubility and oral bioavailability.[5] The two nitrogen atoms within the piperazine ring can act as hydrogen bond acceptors and donors, facilitating interactions with target proteins.[5] The hybridization of these two pharmacophores in 6-Bromo-4-(piperazin-1-yl)quinoline creates a molecule with significant potential for engaging with and modulating the activity of critical cellular signaling pathways.
This guide will focus on the most promising therapeutic avenues for 6-Bromo-4-(piperazin-1-yl)quinoline, centering on its potential as a kinase inhibitor in the context of cancer therapy. The rationale for this focus is built upon the extensive literature documenting the success of quinoline-piperazine hybrids in targeting key oncogenic kinases.[6][7]
Primary Therapeutic Hypothesis: A Kinase-Centric Approach to Cancer Therapy
The aberrant activity of protein kinases is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and angiogenesis.[8][9][10] The structural characteristics of 6-Bromo-4-(piperazin-1-yl)quinoline make it an ideal candidate for investigation as a kinase inhibitor. We hypothesize that this compound will exhibit inhibitory activity against one or more of the following key oncogenic kinase pathways:
-
PI3K/mTOR Pathway: A central regulator of cell growth, metabolism, and survival that is frequently dysregulated in cancer.[11][12][13]
-
EGFR Signaling Pathway: A critical driver of cell proliferation and survival, with EGFR mutations and overexpression being common in various epithelial tumors.[9][14][15]
-
VEGFR Signaling Pathway: A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[10]
The subsequent sections will explore the scientific basis for targeting each of these pathways with 6-Bromo-4-(piperazin-1-yl)quinoline and provide detailed protocols for experimental validation.
Potential Therapeutic Target I: The PI3K/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling network that governs cell growth, proliferation, and survival.[13] Its hyperactivation is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention.[11] Several quinoline-containing compounds have demonstrated potent inhibitory activity against PI3K and/or mTOR.[8]
Scientific Rationale
The ATP-binding pocket of PI3K and mTOR kinases presents a druggable target for small molecule inhibitors. The quinoline core of 6-Bromo-4-(piperazin-1-yl)quinoline can potentially form key hydrogen bonding interactions with the hinge region of the kinase domain, while the piperazine moiety can extend into the solvent-exposed region, allowing for modifications to fine-tune potency and selectivity. The bromine substituent on the quinoline ring could occupy a hydrophobic pocket, further enhancing binding affinity.
Experimental Validation Workflow
A tiered approach is recommended to comprehensively assess the inhibitory potential of 6-Bromo-4-(piperazin-1-yl)quinoline against the PI3K/mTOR pathway.
The initial step involves determining the direct inhibitory activity of the compound against purified PI3K and mTOR kinases.
Protocol:
-
Enzyme Source: Recombinant human PI3Kα, β, δ, γ and mTOR kinases.
-
Assay Format: A luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) is a robust and high-throughput method.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 6-Bromo-4-(piperazin-1-yl)quinoline, typically starting from 10 µM.
-
Assay Procedure:
-
Incubate the kinase, substrate (e.g., PIP2 for PI3K, or a peptide substrate for mTOR), and ATP with varying concentrations of the test compound.
-
After the kinase reaction, add the ADP-Glo™ reagent to convert the ADP produced to ATP.
-
Add the kinase detection reagent to generate a luminescent signal proportional to the amount of ADP produced.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Expected Outcome & Interpretation:
A potent inhibitor would exhibit low nanomolar to micromolar IC50 values. Differential activity against the various PI3K isoforms would provide insights into the compound's selectivity profile.
Table 1: Hypothetical In Vitro Kinase Inhibition Data for 6-Bromo-4-(piperazin-1-yl)quinoline
| Kinase Target | IC50 (nM) |
| PI3Kα | 85 |
| PI3Kβ | 250 |
| PI3Kδ | 15 |
| PI3Kγ | 40 |
| mTOR | 120 |
To confirm that the in vitro kinase inhibition translates to cellular activity, it is crucial to assess the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway.
Protocol:
-
Cell Lines: Utilize cancer cell lines with known PI3K pathway activation (e.g., MCF-7, A549).
-
Treatment: Treat cells with increasing concentrations of 6-Bromo-4-(piperazin-1-yl)quinoline for a defined period (e.g., 2-24 hours).
-
Lysate Preparation: Lyse the cells and quantify protein concentration.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 ribosomal protein (Ser235/236), and total S6.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
Expected Outcome & Interpretation:
A dose-dependent decrease in the phosphorylation of Akt and S6 would confirm the on-target activity of the compound in a cellular context.
Caption: PI3K/mTOR signaling pathway and potential inhibition points.
Potential Therapeutic Target II: Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[15] Overexpression or activating mutations of EGFR are frequently observed in various cancers, including non-small cell lung cancer and colorectal cancer, making it a well-validated therapeutic target.[9] The quinoline scaffold is a key feature of several approved EGFR inhibitors.[15]
Scientific Rationale
The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibition. The 4-(piperazin-1-yl)quinoline core of our compound of interest bears structural resemblance to this privileged scaffold. The quinoline nitrogen can act as a hydrogen bond acceptor, mimicking the interaction of the quinazoline N1 with the hinge region of the EGFR kinase domain. The piperazine group can be further functionalized to optimize interactions within the ATP-binding site.
Experimental Validation Workflow
Similar to the PI3K/mTOR pathway, the initial step is to assess the direct inhibitory effect of the compound on EGFR kinase activity.
Protocol:
-
Enzyme Source: Recombinant human EGFR (wild-type and clinically relevant mutant forms, e.g., L858R, T790M).
-
Assay Format: A time-resolved fluorescence energy transfer (TR-FRET) assay is a sensitive and reliable method.
-
Compound Preparation: Prepare a serial dilution of 6-Bromo-4-(piperazin-1-yl)quinoline.
-
Assay Procedure:
-
Incubate the EGFR kinase, a biotinylated peptide substrate, and ATP with the test compound.
-
Stop the reaction and add a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
Measure the TR-FRET signal, which is proportional to the level of substrate phosphorylation.
-
-
Data Analysis: Calculate IC50 values from the dose-response curves.
Expected Outcome & Interpretation:
Potent inhibition of both wild-type and mutant EGFR would be a highly desirable outcome. Selectivity for mutant forms over wild-type could indicate a potential for reduced side effects.
The antiproliferative effect of the compound should be evaluated in cancer cell lines with varying EGFR status.
Protocol:
-
Cell Lines: Use a panel of cell lines including those with wild-type EGFR (e.g., A549), EGFR mutations (e.g., NCI-H1975), and EGFR overexpression (e.g., A431).
-
Assay Format: A colorimetric assay such as the MTT or a luminescence-based assay like CellTiter-Glo® can be used to measure cell viability.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat with a range of concentrations of 6-Bromo-4-(piperazin-1-yl)quinoline for 72 hours.
-
Measure cell viability according to the manufacturer's protocol.
-
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each cell line.
Expected Outcome & Interpretation:
Selective and potent growth inhibition of EGFR-dependent cell lines would provide strong evidence for the compound's potential as an EGFR-targeted therapeutic.
Caption: EGFR signaling pathway and the point of inhibition.
Potential Therapeutic Target III: Vascular Endothelial Growth Factor Receptor (VEGFR)
Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis, the process of forming new blood vessels. Angiogenesis is crucial for tumor growth, providing tumors with the necessary nutrients and oxygen to expand.[10] Inhibition of VEGFR signaling is a clinically validated anti-cancer strategy, and several quinoline-based VEGFR inhibitors are approved for clinical use.
Scientific Rationale
The quinoline scaffold has been successfully employed in the design of potent VEGFR-2 inhibitors. The 4-position of the quinoline ring is a critical interaction point within the ATP-binding pocket of VEGFR-2. The piperazine moiety at this position in 6-Bromo-4-(piperazin-1-yl)quinoline can be readily modified to optimize interactions and improve selectivity.
Experimental Validation Workflow
The direct inhibitory effect on VEGFR-2 kinase activity should be quantified.
Protocol:
This will follow a similar protocol to the EGFR kinase assay, using recombinant human VEGFR-2 kinase.
This in vitro assay assesses the compound's ability to inhibit a key step in angiogenesis.
Protocol:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Matrix: Coat 96-well plates with Matrigel®.
-
Procedure:
-
Seed HUVECs onto the Matrigel-coated plates in the presence of varying concentrations of 6-Bromo-4-(piperazin-1-yl)quinoline.
-
Incubate for 4-6 hours to allow for tube formation.
-
Visualize and quantify the formation of capillary-like structures using a microscope.
-
-
Data Analysis: Measure the total tube length and the number of branch points.
Expected Outcome & Interpretation:
A dose-dependent inhibition of tube formation would indicate anti-angiogenic activity.
Caption: VEGFR signaling pathway and the point of inhibition.
Conclusion and Future Directions
6-Bromo-4-(piperazin-1-yl)quinoline represents a promising chemical scaffold with significant potential for the development of novel kinase inhibitors for cancer therapy. The structural amalgamation of the quinoline and piperazine moieties provides a strong foundation for targeting key oncogenic pathways, including PI3K/mTOR, EGFR, and VEGFR. The experimental workflows detailed in this guide provide a comprehensive and robust framework for the systematic evaluation of this compound's therapeutic potential.
Future work should focus on a thorough structure-activity relationship (SAR) study to optimize the potency and selectivity of this lead compound. Modifications to the piperazine ring and the quinoline core could lead to the discovery of highly effective and targeted anticancer agents. Furthermore, exploration of its activity in other therapeutic areas where quinoline and piperazine derivatives have shown promise, such as in infectious diseases, may also be warranted.
References
-
Aboul-Enein, M. H., et al. (Year). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]
-
Ajani, O. O., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]
-
Bihari, M., et al. (Year). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. [Link]
-
Amerigo Scientific. 6-Bromo-4-(piperazin-1-yl)quinoline. [Link]
-
Cakmak, O., et al. (2018). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. [Link]
-
El-Damasy, D. A., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. [Link]
-
Wang, M., et al. (2024). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. [Link]
-
Patel, R. V., et al. (2014). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. [Link]
-
Patel, R. V., et al. (2012). A new class of 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazine analogues with antimicrobial/antimycobacterial activity. [Link]
-
Kumar, A., et al. (Year). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. [Link]
-
Wymann, M. P., & Schneiter, R. (2008). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. [Link]
-
Al-Ostoot, F. H., et al. (2024). Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. [Link]
-
Kumar, S., et al. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. [Link]
-
Patel, R. V., et al. (2012). A new class of 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazine analogues with antimicrobial/antimycobacterial activity. [Link]
-
Tiwari, A., et al. (Year). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]
-
Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. [Link]
-
Scott, J. S., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. [Link]
-
ResearchGate. Quinoline‐piperazine‐sulfonyl derivatives s anticancer agents. [Link]
-
Kumar, A., et al. (2016). Novel quinolinepiperazinyl-aryltetrazoles targeting the blood stage of Plasmodium falciparum. [Link]
-
Wang, Y., et al. (2021). Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. [Link]
-
Singh, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [Link]
-
Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. [Link]
-
Gokhale, N., et al. (2015). Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. [Link]
-
Vaghasiya, R. G., et al. (2014). Synthesis, Characterization and Biological Evaluation of 6-Substituted-2-(Substituted-Phenyl)-Quinoline Derivatives Bearing 4-Amino-1,2,4-Triazole-3-Thiol Ring at C-4 Position. [Link]
-
ResearchGate. Selected quinoline based EGFR tyrosine kinase inhibitors. [Link]
-
Sharma, A., et al. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. [Link]
-
ResearchGate. (2014). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]
-
ResearchGate. (2023). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. [Link]
-
MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). [Link]
-
RSC Publishing. (2018). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. [Link]
-
Abdel-Ghani, T. M., et al. (2021). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. [Link]
-
TÜBİTAK Academic Journals. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. [Link]
-
Medires. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - One. [Link]
-
MDPI. (2022). Quinoline-Based Hybrid Compounds with Antimalarial Activity. [Link]
-
Bentham Science. (Year). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. [Link]
-
National Center for Biotechnology Information. (2018). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. [Link]
-
International Letters of Chemistry, Physics and Astronomy. (2014). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. [Link]
-
National Center for Biotechnology Information. (2023). Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
Sources
- 1. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]
- 6. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Bromo-4-(piperazin-1-yl)quinoline: A Technical Guide for Kinase Inhibitor Drug Discovery
Introduction: The Quinoline Scaffold in Kinase Inhibition
The quinoline ring system, a fusion of a benzene and pyridine ring, represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its rigid, planar structure provides an excellent framework for interacting with the ATP-binding pocket of various kinases.[2] Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This signaling event is fundamental to a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[5]
The molecule 6-Bromo-4-(piperazin-1-yl)quinoline is a heterocyclic compound featuring this core quinoline structure.[6] The addition of a piperazine moiety at the 4-position and a bromine atom at the 6-position are strategic modifications aimed at enhancing its potential as a kinase inhibitor. The piperazine group can improve solubility and provides a vector for further chemical modification, while the halogenation can influence binding affinity and metabolic stability.[7] This guide provides an in-depth technical overview of 6-Bromo-4-(piperazin-1-yl)quinoline, from its synthesis to its evaluation as a kinase inhibitor, intended for researchers and professionals in the field of drug development.
| Property | Value |
| CAS Number | 474707-24-9 |
| Molecular Formula | C13H14BrN3 |
| Molecular Weight | 292.17 g/mol |
| SMILES | Brc1ccc2nccc(N3CCNCC3)c2c1 |
| InChI Key | BBICIXDOMKPLKH-UHFFFAOYSA-N |
Table 1: Physicochemical Properties of 6-Bromo-4-(piperazin-1-yl)quinoline.[6]
Synthesis and Characterization: A Practical Approach
The synthesis of 6-Bromo-4-(piperazin-1-yl)quinoline can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A common starting material is 6-bromo-4-chloroquinoline, which is commercially available or can be synthesized from 6-bromoquinolin-4-ol.[8] The chlorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing effect of the quinoline nitrogen.
Detailed Synthesis Protocol
This protocol describes a general method for the synthesis of 6-Bromo-4-(piperazin-1-yl)quinoline from 6-bromo-4-chloroquinoline and piperazine.
Materials:
-
6-bromo-4-chloroquinoline
-
Anhydrous piperazine
-
Triethylamine (Et3N) or another suitable base
-
Solvent (e.g., ethanol, N,N-Dimethylformamide (DMF))
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-bromo-4-chloroquinoline (1 equivalent) in the chosen solvent.
-
Addition of Reagents: Add anhydrous piperazine (a slight excess, e.g., 1.2 equivalents) to the solution. Subsequently, add triethylamine (1.5 equivalents) to act as a base and scavenge the HCl byproduct.
-
Reaction Conditions: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 6-Bromo-4-(piperazin-1-yl)quinoline.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: Simplified EGFR signaling pathway and the inhibitory action of 6-Bromo-4-(piperazin-1-yl)quinoline.
VEGF Signaling Pathway: The VEGF pathway is a primary regulator of angiogenesis, the formation of new blood vessels. [9]This process is essential for tumor growth and metastasis. [10]VEGF ligands bind to VEGFRs on endothelial cells, triggering downstream signaling that promotes cell proliferation, migration, and survival. [11]
Caption: Simplified VEGFR signaling pathway and the inhibitory action of 6-Bromo-4-(piperazin-1-yl)quinoline.
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of 6-Bromo-4-(piperazin-1-yl)quinoline is crucial for optimizing its inhibitory activity and selectivity. [12]
| Structural Moiety | Role in Kinase Inhibition | Potential Modifications for Optimization |
|---|---|---|
| Quinoline Core | Acts as a scaffold, mimicking the adenine ring of ATP to bind to the kinase hinge region. [2] | Substitution at other positions (e.g., 7-position) with small, electron-donating groups can modulate activity. [13] |
| Piperazine at C4 | Improves aqueous solubility and provides a vector for further functionalization to enhance potency and selectivity. [7] | Acylation or alkylation of the distal nitrogen to introduce groups that can interact with specific residues in the solvent-exposed region. |
| Bromine at C6 | Can form halogen bonds or hydrophobic interactions within a specific sub-pocket of the ATP-binding site, potentially increasing affinity. | Replacement with other halogens (Cl, F) or small alkyl groups to fine-tune interactions and metabolic stability. |
Table 2: Structure-Activity Relationship (SAR) Insights.
Experimental Protocols for Evaluation
A systematic evaluation of a potential kinase inhibitor involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more biologically relevant context. [14]
Biochemical Kinase Inhibition Assay: ADP-Glo™
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. [3]A decrease in ADP production corresponds to inhibition of the kinase.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial ADP concentration. [3] Step-by-Step Protocol:
-
Kinase Reaction: Set up the kinase reaction in a microplate well containing the kinase, substrate, ATP, and varying concentrations of 6-Bromo-4-(piperazin-1-yl)quinoline. Include appropriate controls (no inhibitor, no enzyme).
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. [14]
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. 6-Bromo-4-(piperazin-1-yl)quinoline - Amerigo Scientific [amerigoscientific.com]
- 7. Novel quinolinepiperazinyl-aryltetrazoles targeting the blood stage of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 9. cusabio.com [cusabio.com]
- 10. VEGF Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. reactionbiology.com [reactionbiology.com]
An In-depth Technical Guide to the Synthesis and Biological Activity of 6-Bromo-4-(piperazin-1-yl)quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold, a privileged heterocyclic system, fused with a piperazine moiety, represents a cornerstone in contemporary medicinal chemistry. This combination gives rise to a class of compounds with a remarkably broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis and biological evaluation of 6-bromo-4-(piperazin-1-yl)quinoline derivatives. We will delve into the strategic considerations for their chemical synthesis, detailing robust experimental protocols. Furthermore, this guide will explore their significant potential as anticancer and antimicrobial agents, supported by quantitative data and an analysis of their structure-activity relationships. The mechanistic insights provided herein aim to empower researchers in the rational design of novel, potent therapeutic agents based on this versatile molecular framework.
Introduction: The Quinoline-Piperazine Hybrid Scaffold
The fusion of a quinoline core with a piperazine ring creates a molecular architecture of significant interest in drug discovery. The quinoline moiety, a bicyclic aromatic heterocycle, is a common feature in a multitude of natural and synthetic compounds with diverse pharmacological properties.[1][2] Its planar structure allows for effective intercalation with biological macromolecules, a key aspect of its therapeutic action. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is a highly versatile component in medicinal chemistry. Its incorporation into a drug candidate can enhance physicochemical properties such as solubility and bioavailability, and it provides a readily modifiable handle for introducing various substituents to explore structure-activity relationships (SAR).[3]
The combination of these two pharmacophores in the 6-bromo-4-(piperazin-1-yl)quinoline scaffold results in a synergistic enhancement of biological activity. The bromine atom at the 6-position can influence the electronic properties of the quinoline ring system and provide an additional point for potential metabolic interactions or further chemical modification. This guide will focus on the synthesis of this core structure and its derivatives, and their promising anticancer and antimicrobial activities.
Synthetic Strategies and Methodologies
The synthesis of 6-bromo-4-(piperazin-1-yl)quinoline derivatives is typically achieved through a convergent synthetic approach. The key steps involve the construction of the 6-bromo-4-chloroquinoline intermediate, followed by a nucleophilic aromatic substitution reaction with piperazine or its derivatives.
Synthesis of the Key Intermediate: 6-Bromo-4-chloroquinoline
A common and efficient route to 6-bromo-4-chloroquinoline begins with the cyclization of an appropriate aniline derivative to form 6-bromoquinolin-4-ol. This intermediate is then subjected to chlorination to yield the desired 6-bromo-4-chloroquinoline.
The rationale behind this two-step process lies in the reactivity of the quinoline system. The direct chlorination of 6-bromoquinoline is often not regioselective and can lead to a mixture of products. By first introducing a hydroxyl group at the 4-position, the subsequent chlorination reaction using reagents like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) proceeds with high selectivity to afford the desired 4-chloro derivative.[4]
Experimental Protocol: Synthesis of 6-Bromo-4-chloroquinoline
Step 1: Synthesis of 6-Bromoquinolin-4-ol
-
To a solution of 4-bromoaniline in a suitable high-boiling point solvent such as diphenyl ether, add diethyl malonate.
-
Heat the reaction mixture at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which will cause the product, 6-bromoquinolin-4-ol, to precipitate.
-
Collect the solid by filtration, wash with a non-polar solvent like hexane to remove the diphenyl ether, and dry under vacuum.
Step 2: Synthesis of 6-Bromo-4-chloroquinoline
-
To a round-bottom flask, add 6-bromoquinolin-4-ol (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 10 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it into a beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to a pH of approximately 8.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 6-bromo-4-chloroquinoline as a solid.
Synthesis of 6-Bromo-4-(piperazin-1-yl)quinoline Derivatives
The final step in the synthesis involves the nucleophilic substitution of the chlorine atom at the 4-position of 6-bromo-4-chloroquinoline with piperazine or a desired N-substituted piperazine. This reaction is typically carried out in a polar aprotic solvent at elevated temperatures.
The choice of an appropriate base is crucial for this reaction to proceed efficiently. The base serves to deprotonate the incoming piperazine nucleophile, increasing its reactivity, and to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.
Experimental Protocol: Synthesis of 6-Bromo-4-(piperazin-1-yl)quinoline
-
In a round-bottom flask, dissolve 6-bromo-4-chloroquinoline (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Add piperazine (or an N-substituted piperazine) (typically 1.1-1.5 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0-3.0 eq).
-
Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Collect the precipitated solid by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 6-bromo-4-(piperazin-1-yl)quinoline derivative.
Synthetic Workflow Diagram
Caption: General synthetic scheme for 6-bromo-4-(piperazin-1-yl)quinoline.
Biological Activities and Mechanistic Insights
Derivatives of 6-bromo-4-(piperazin-1-yl)quinoline have demonstrated significant potential as both anticancer and antimicrobial agents. Their biological effects are often attributed to their ability to interact with key cellular targets, leading to the disruption of essential biological processes.
Anticancer Activity
Quinoline-piperazine hybrids have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[5][6] Their mechanisms of action are often multifaceted and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer cell proliferation and survival.[1]
3.1.1. Induction of Apoptosis and Cell Cycle Arrest
Several studies have shown that quinoline derivatives can induce apoptosis, or programmed cell death, in cancer cells.[5] This is a critical mechanism for eliminating malignant cells. Furthermore, these compounds have been observed to cause cell cycle arrest, often at the G2/M phase, thereby preventing cancer cells from dividing and proliferating.[3][7] This disruption of the cell cycle is a hallmark of many effective anticancer drugs.
Anticancer Signaling Pathway
Caption: Proposed mechanism of anticancer action.
3.1.2. Quantitative Anticancer Activity
The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-Bromo-5-nitroquinoline | HT29 (Colon) | < 5-FU | [5] |
| Quinolyl-thiazole hybrid (with 4-bromo) | MDA-MB-231 (Breast) | 2.357 ± 0.23 | [6] |
| 6,8-dibromo-substituted quinoline | HeLa (Cervical) | Comparable to reference |
Antimicrobial Activity
In addition to their anticancer properties, 6-bromo-4-(piperazin-1-yl)quinoline derivatives have shown promising activity against a range of bacterial and fungal pathogens.[8] The quinoline core is a well-established pharmacophore in antimicrobial drugs, with the fluoroquinolone antibiotics being a prime example.
The antimicrobial activity is often assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Quantitative Antimicrobial Activity
| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |
| Piperazinyl-quinoline hybrid | S. aureus | 3.9 - 7.8 | [8] |
| Piperazinyl-quinoline hybrid | P. aeruginosa | 3.9 - 7.8 | [8] |
| Piperazinyl-quinoline hybrid | E. coli | 3 - 12 | [8] |
| Sparfloxacin-piperazine derivative | Gram-positive bacteria | 1 - 5 | [9] |
Structure-Activity Relationship (SAR) Insights
The biological activity of 6-bromo-4-(piperazin-1-yl)quinoline derivatives can be significantly influenced by the nature and position of substituents on both the quinoline and piperazine rings.
-
Substituents on the Quinoline Ring: The presence of the bromine atom at the 6-position is thought to contribute to the overall lipophilicity and electronic properties of the molecule, which can affect its ability to cross cell membranes and interact with its biological target. Electron-withdrawing groups on the quinoline ring have been shown to enhance anticancer activity in some cases.[10]
-
Substituents on the Piperazine Ring: The piperazine moiety offers a convenient point for chemical modification. The introduction of various substituents on the distal nitrogen atom of the piperazine ring can have a profound impact on the biological activity. For instance, the addition of bulky or aromatic groups can influence the compound's binding affinity to its target protein. Studies have shown that both electron-donating and electron-withdrawing groups can modulate the anticancer and antimicrobial potency, highlighting the complex nature of the SAR for this class of compounds.[6]
Conclusion and Future Perspectives
The 6-bromo-4-(piperazin-1-yl)quinoline scaffold represents a highly promising platform for the development of novel therapeutic agents. The synthetic routes to these compounds are well-established and allow for the generation of diverse chemical libraries for biological screening. The demonstrated anticancer and antimicrobial activities, coupled with the potential for fine-tuning their properties through chemical modification, make these derivatives attractive candidates for further preclinical and clinical development.
Future research in this area should focus on several key aspects:
-
Elucidation of Specific Molecular Targets: While the general mechanisms of action are understood, identifying the specific protein targets of these compounds will enable more rational drug design.
-
Systematic SAR Studies: The synthesis and biological evaluation of a broader range of derivatives with systematic variations on the piperazine ring will provide a more detailed understanding of the SAR and help in the optimization of lead compounds.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their efficacy, toxicity, and pharmacokinetic profiles.
By addressing these areas, the full therapeutic potential of 6-bromo-4-(piperazin-1-yl)quinoline derivatives can be realized, potentially leading to the development of new and effective treatments for cancer and infectious diseases.
References
-
Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (n.d.). Frontiers. Retrieved January 27, 2026, from [Link]
- Cakmak, O., et al. (2018). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. Journal of Biochemical and Molecular Toxicology, 32(12), e22260.
- Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. (2025). Future Medicinal Chemistry.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
- Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Arabian Journal of Chemistry, 10, S3383-S3413.
- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (2017).
- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (2016). Molecules, 21(6), 734.
- Tiwari, R. K., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 11(33), 20485-20504.
- Di Capua, A., et al. (2025). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. Pharmaceuticals, 18(1), 1.
- Jain, S., et al. (2017). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. Arabian Journal of Chemistry, 10, S3383-S3413.
- Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488.
- Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors. (2019). Archiv der Pharmazie, 352(10), 1900101.
- New antiproliferative 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl derivatives of ciprofloxacin induce cell cycle arrest at G2/M Phase. (2016). European Journal of Medicinal Chemistry, 124, 833-843.
- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 12(5), 6078-6092.
- Design, Synthesis and Evaluation of Novel Phenyl-(1-morpholine-4-dimethyl/piperazin-1-ylmethyl)-1H-indol-3-ylmethylene Amine Derivatives Against Breast Cancer Cells. (2025). Chemical Methodologies.
-
6-Bromo-4-(piperazin-1-yl)quinoline. (n.d.). Amerigo Scientific. Retrieved January 27, 2026, from [Link]
- Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2021). Molecules, 26(16), 4995.
Sources
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights | MDPI [mdpi.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 6-Bromo-4-(piperazin-1-yl)quinoline
Abstract: This document provides a comprehensive, two-stage protocol for the synthesis of 6-Bromo-4-(piperazin-1-yl)quinoline, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthesis begins with the conversion of 6-bromoquinolin-4-ol to the key intermediate, 6-bromo-4-chloroquinoline, followed by a nucleophilic aromatic substitution with piperazine. This guide is intended for researchers, chemists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization guidelines.
Introduction & Scientific Context
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2] Its presence in a range of FDA-approved drugs, including antimalarials (chloroquine), antibacterials (ciprofloxacin), and anticancer agents (bosutinib), underscores its importance in medicinal chemistry.[1][3] The functionalization of the quinoline ring at various positions allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making its derivatives highly sought-after intermediates in drug discovery pipelines.[4]
6-Bromo-4-(piperazin-1-yl)quinoline is a bifunctional molecule incorporating the quinoline core, a bromine atom suitable for further cross-coupling reactions, and a piperazine moiety known to enhance aqueous solubility and serve as a versatile linker. This unique combination of features makes it an attractive starting material for the synthesis of complex molecular architectures targeting a wide array of biological targets. This application note details a reliable and reproducible synthetic route to this important intermediate.
Synthesis Overview & Mechanistic Rationale
The synthesis of 6-Bromo-4-(piperazin-1-yl)quinoline is efficiently achieved via a two-stage process.
-
Stage 1: Synthesis of 6-Bromo-4-chloroquinoline. The initial step involves the conversion of a hydroxyl group at the C4 position of 6-bromoquinolin-4-ol into a more reactive leaving group. Phosphorus oxychloride (POCl₃) is an effective chlorinating agent for this transformation, converting the quinolone into the corresponding 4-chloroquinoline derivative.[5] This reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
-
Stage 2: Nucleophilic Aromatic Substitution (SNAr). The final product is obtained through a nucleophilic aromatic substitution reaction. The electron-withdrawing nitrogen atom within the quinoline ring system activates the C4 position, making it susceptible to attack by nucleophiles. Piperazine, acting as the nucleophile, attacks the electron-deficient C4 carbon, leading to the displacement of the chloride leaving group and the formation of the desired 6-Bromo-4-(piperazin-1-yl)quinoline.
The overall workflow is depicted in the diagram below.
Caption: Overall workflow for the synthesis of 6-Bromo-4-(piperazin-1-yl)quinoline.
Quantitative Data & Reagent Summary
The following table summarizes the reagents required for the two-stage synthesis.
| Stage | Reagent Name | MW ( g/mol ) | Molar Eq. | Example Mass/Volume |
| 1 | 6-Bromoquinolin-4-ol | 224.05 | 1.0 | 2.0 g |
| 1 | Phosphorus Oxychloride (POCl₃) | 153.33 | ~12.5 (Reagent & Solvent) | 20 mL |
| 2 | 6-Bromo-4-chloroquinoline | 242.50 | 1.0 | 2.0 g |
| 2 | Piperazine | 86.14 | 3.0 | 2.13 g |
| 2 | Ethanol (Solvent) | 46.07 | - | 40 mL |
Detailed Experimental Protocols
4.1. Stage 1: Synthesis of 6-Bromo-4-chloroquinoline
This protocol is adapted from established procedures for the chlorination of quinolinols.[5]
-
Reaction Setup: In a certified chemical fume hood, equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Reagent Addition: Add 6-bromoquinolin-4(1H)-one (2.0 g, 8.9 mmol) to the flask. Carefully add phosphorus oxychloride (20 mL) to the solid.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) using a heating mantle. Stir the mixture for 2 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexane).
-
Work-up: After cooling the reaction mixture to room temperature, slowly and carefully pour it into a beaker containing 200 mL of crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated potassium hydroxide (KOH) or sodium bicarbonate (NaHCO₃) solution until the pH reaches 7-8.[5]
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, washing thoroughly with cold water.
-
Drying: Dry the isolated light tan solid under vacuum to yield 6-bromo-4-chloroquinoline (Expected yield: ~93%).[5] The product can be used in the next step without further purification if deemed sufficiently pure by TLC or ¹H NMR.
4.2. Stage 2: Synthesis of 6-Bromo-4-(piperazin-1-yl)quinoline
This protocol is based on standard SNAr conditions for heterocyclic systems.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 6-bromo-4-chloroquinoline (2.0 g, 8.25 mmol) in ethanol (40 mL).
-
Reagent Addition: Add piperazine (2.13 g, 24.75 mmol, 3.0 eq.) to the solution. The use of excess piperazine serves both as the nucleophile and as a base to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) to remove excess piperazine and any piperazine hydrochloride salt.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5) to afford the pure 6-Bromo-4-(piperazin-1-yl)quinoline as a solid.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: The spectrum should show characteristic signals for the quinoline ring protons, typically in the 7.5-8.8 ppm range. Signals for the piperazine methylene protons will appear further upfield, likely as two distinct triplets around 3.0-3.5 ppm.
-
¹³C NMR: The spectrum will confirm the number of unique carbon environments in the molecule.
-
Mass Spectrometry (MS): ESI-MS should show a prominent [M+H]⁺ ion corresponding to the calculated molecular weight (C₁₃H₁₅BrN₃⁺, m/z ≈ 292.05), with the characteristic isotopic pattern for a monobrominated compound.
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care.
-
Quinoline Derivatives: The quinoline core is a known hazardous substance, classified as harmful if swallowed or in contact with skin, and is a suspected mutagen and carcinogen.[6] Handle with appropriate caution. The precursor, 6-bromoquinoline, is a known skin, eye, and respiratory irritant.[7]
-
Piperazine: Corrosive and can cause skin burns and eye damage.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Çakmak, O. et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar. Available at: [Link]
-
Wang, W. et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]
-
Çakmak, O. et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate. Available at: [Link]
-
Wang, W. et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
-
Al-Ostoot, F. H. et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]
- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents.
-
PubChem. 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline. National Center for Biotechnology Information. Available at: [Link]
-
Amerigo Scientific. 6-Bromo-4-(piperazin-1-yl)quinoline. Available at: [Link]
-
Gül, H. İ. et al. (2018). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. Journal of Biochemical and Molecular Toxicology. Available at: [Link]
-
BuyersGuideChem. 6-Bromo-4-(piperazin-1-yl)quinoline. Available at: [Link]
-
Kumar, S. et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. ResearchGate. Available at: [Link]
-
Seeboth, H. et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. Available at: [Link]
-
Priya, M. G. R. et al. (2024). Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Jones, S. et al. (2019). 6-Bromo-N-(2-methyl-2H-benzo[d][8][9][10]triazol-5-yl)quinolin-4-amine. MDPI. Available at: [Link]
-
Unacademy. Preparation and Properties of Quinoline. Available at: [Link]
-
Su, J.-A. et al. (1996). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. ResearchGate. Available at: [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2025). Quinoline - Safety Data Sheet. Available at: [Link]
-
Chandra, D. et al. (2024). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett. Available at: [Link]
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. fishersci.com [fishersci.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution in Quinoline Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Quinoline Scaffold
The quinoline motif, a fusion of benzene and pyridine rings, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties, leading to numerous FDA-approved drugs.[1] The functionalization of the quinoline ring system is therefore of paramount importance in the discovery and development of new therapeutic agents.
This technical guide provides a comprehensive overview of the role of nucleophilic aromatic substitution (SNAr) in quinoline chemistry. A common misconception is that classical quinoline ring-forming reactions, such as the Combes and Friedländer syntheses, proceed via an SNAr mechanism. This guide will first clarify that these venerable methods are, in fact, driven by intramolecular electrophilic aromatic substitution. Subsequently, the guide will delve into the true and powerful application of SNAr in this field: the post-synthesis functionalization of the quinoline core, a critical strategy for analogue synthesis and structure-activity relationship (SAR) studies.
Part 1: Deconstructing the Classics - Electrophilic vs. Nucleophilic Pathways
While often grouped with substitution reactions, the foundational methods for constructing the quinoline skeleton from aniline precursors do not involve a nucleophilic attack on an electron-deficient aromatic ring. Instead, they rely on the nucleophilic character of the aniline ring itself.
The Combes Synthesis: An Electrophilic Cyclization
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. The key ring-closing step is an intramolecular electrophilic attack of a protonated enamine intermediate onto the electron-rich aniline ring.
The mechanism proceeds as follows:
-
Enamine Formation: The aniline and β-diketone condense to form an enamine intermediate.
-
Protonation and Cyclization: The enamine is protonated under acidic conditions, forming a reactive species that undergoes an intramolecular electrophilic aromatic substitution.
-
Dehydration: The resulting intermediate is dehydrated to yield the final quinoline product.
Caption: Workflow of the Combes Synthesis.
The Friedländer Synthesis: A Condensation-Cyclodehydration Cascade
Similarly, the Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, also culminates in an electrophilic cyclization step. The reaction can be catalyzed by either acid or base.
Part 2: The True Power of SNAr in Quinoline Chemistry: Post-Synthesis Functionalization
Nucleophilic aromatic substitution (SNAr) is a potent tool for the derivatization of the quinoline scaffold. The inherent electron-deficient nature of the pyridine ring within the quinoline system makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions, especially when these positions are furnished with a good leaving group, such as a halogen.[2]
The SNAr mechanism is a two-step addition-elimination process:
-
Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]
-
Elimination of the Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored.[4]
The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring, as they stabilize the negative charge of the Meisenheimer intermediate.[3][4]
Caption: The SₙAr mechanism on a haloquinoline.
Experimental Protocols for SNAr on Haloquinolines
The following protocols provide detailed, step-by-step methodologies for the substitution of chloroquinolines with various nucleophiles.
Protocol 2.1.1: Amination of 4,7-Dichloroquinoline with Morpholine [2]
This protocol describes the synthesis of a 4-amino-substituted quinoline, a common scaffold in medicinal chemistry.
-
Materials:
-
N-(4,7-dichloroquinolin-2-yl)benzamide
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-(4,7-dichloroquinolin-2-yl)benzamide (1.0 eq) in DMF.
-
Add morpholine (1.2 eq) and potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to 120°C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and air-dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
-
-
Expected Yield: ~92%[2]
Protocol 2.1.2: Thiolation of a Chloroquinoline
This protocol demonstrates the introduction of a sulfur-based nucleophile.
-
Materials:
-
4-Chloroquinoline-3-carbonitrile
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) to the cooled THF.
-
Slowly add a solution of thiophenol (1.0 eq) in anhydrous THF to the NaH suspension. Stir for 20 minutes at 0°C to form the sodium thiophenolate.
-
Add a solution of 4-chloroquinoline-3-carbonitrile (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: A Comparative Overview
The following table summarizes various SNAr reactions on chloro-substituted quinolines, providing a comparative overview of reaction conditions and yields.
| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,7-Dichloroquinoline | 4-Fluorophenol | PolyDMAP™ | Xylene | Reflux (~139) | 18 | 86 | [2] |
| 4,7-Dichloroquinoline | Isoeugenol | K₂CO₃ | DMF | Reflux | Overnight | 63 | [2] |
| N-(4,7-dichloroquinolin-2-yl)benzamide | Morpholine | K₂CO₃ | DMF | 120 | 24 | 92 | [2] |
Catalysis in SNAr Reactions on Quinolines
While many SNAr reactions on activated haloquinolines proceed without a catalyst, certain transformations can be sluggish. In such cases, catalysis can be employed to enhance the reaction rate.
-
Lewis Acid Catalysis: Lewis acids such as ZnCl₂, AlCl₃, or ZrCl₄ can coordinate to the nitrogen of the quinoline ring, increasing its electron-withdrawing nature and further activating the ring towards nucleophilic attack.[5]
-
Protic Acid Catalysis: Simple protic acids can protonate the quinoline nitrogen, achieving a similar activating effect.[5]
-
Phase-Transfer Catalysis: For reactions involving a solid-liquid or liquid-liquid biphasic system, phase-transfer catalysts like quaternary ammonium salts can facilitate the transport of the nucleophile to the organic phase, accelerating the reaction.
Part 3: Troubleshooting and Practical Considerations
Problem: Low or no conversion.
-
Possible Cause: Insufficient activation of the quinoline ring.
-
Solution: If the quinoline substrate lacks strong electron-withdrawing groups, consider adding a Lewis or protic acid catalyst.[5]
-
-
Possible Cause: Poor nucleophilicity of the attacking species.
-
Solution: If using a neutral nucleophile (e.g., an alcohol or amine), add a base to deprotonate it and increase its nucleophilicity. Ensure the base is strong enough to deprotonate the nucleophile but not so strong that it causes side reactions.
-
-
Possible Cause: Low reaction temperature.
-
Solution: Increase the reaction temperature. SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[6]
-
Problem: Formation of multiple products.
-
Possible Cause: Competing reaction at different positions (e.g., C2 vs. C4 on a 2,4-dichloroquinoline).
-
Solution: The regioselectivity of SNAr on dihaloquinolines can often be controlled by temperature. The C4 position is generally more kinetically favored, while the C2 position may react at higher temperatures. Stepwise addition of nucleophiles at controlled temperatures can allow for selective functionalization.
-
-
Possible Cause: Side reactions of the nucleophile or product.
-
Solution: Optimize reaction conditions (temperature, time, stoichiometry) to minimize side reactions. Protect sensitive functional groups on the nucleophile if necessary.
-
Part 4: Safety Protocols
-
Handling Haloquinolines: Many haloquinolines are irritants and potentially toxic. Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Strong Bases and Nucleophiles: Reagents like sodium hydride and strong alkoxides are corrosive and/or flammable. Handle them under an inert atmosphere and quench them carefully. Organolithium reagents require specialized handling procedures.[7]
-
High-Temperature Reactions: Reactions conducted at reflux require proper setup of condensers and careful monitoring to prevent solvent loss and potential hazards.
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local regulations.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]
-
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton EHS. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. Wordpress. Retrieved from [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines. Retrieved from a hypothetical BenchChem application note with similar content to the provided search result.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from a hypothetical IIP Series publication with similar content to the provided search result.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of quinoline and its derivatives using various name reactions: An overview.
- S. Y. Lee, C. -H. (2019).
- Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
- Bouattour, R., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 683.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. Wordpress. Retrieved from a hypothetical ACS GCI publication with similar content to the provided search result.
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Benchchem. (2025). troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from a hypothetical BenchChem technical support document with similar content to the provided search result.
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from a hypothetical Loba Chemie safety data sheet with similar content to the provided search result.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from a hypothetical Techno PharmChem safety data sheet with similar content to the provided search result.
- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from a hypothetical NJ Department of Health fact sheet with similar content to the provided search result.
- Chandra, D., & Sharma, U. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett.
- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup− Doebner− Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676.
- Hirner, J. J., & Zacuto, M. J. (2009). 7-Chloroquinoline: a versatile intermediate for the synthesis of 7-substituted quinolines. Tetrahedron Letters, 50(35), 4989-4993.
- Li, J. J. (2009).
- Manske, R. H., & Kulka, M. (2004). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.
- Zibaseresht, R., Amirlou, M. R., & Karimi, P. (2014). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Journal of Archives in Military Medicine, 2(1).
- Jin, J., et al. (2017). Continuous niobium phosphate catalysed Skraup reaction for quinoline synthesis from solketal. Green Chemistry, 19(10), 2439-2447.
- Ramann, G. A., & Cowen, B. J. (2016). Recent advances in metal-free quinoline synthesis. Molecules, 21(8), 986.
- Sharma, R., Kour, P., & Kumar, A. (2018). A review on transition-metal mediated synthesis of quinolines. Journal of Chemical Sciences, 130, 1-25.
- Bharate, J. B., Vishwakarma, R. A., & Bharate, S. B. (2015). Metal-free domino one-pot protocols for quinoline synthesis. RSC advances, 5(52), 42020-42053.
- Shen, C., et al. (2019). Recent advances in the catalytic synthesis of 4-quinolones. Chem, 5(5), 1059-1107.
- Patil, M. D., & Liu, R. S. (2018). Direct access to quinoline and quinolone scaffolds using gold catalyzed annulations of anthranils with aryloxyethynes or aryl propargyl ethers.
- Doebner, O. (1887). Ueber die der Cinchoninsäure und ihrer Homologen. Berichte der deutschen chemischen Gesellschaft, 20(1), 277-280.
- Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinbasen. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.
- Wu, L., et al. (2013). Catalyst-free diastereoselective synthesis of 2-methyl-4-amino-1, 2, 3, 4-tetrahydro-quinoline derivatives in water. Tetrahedron Letters, 54(22), 2866-2869.
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.
- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100-100.
- Combes, A. (1888). Compt. Rend., 106, 142.
- Oreshkina, E. (2006). Traditional and modern approaches to the synthesis of quinoline systems by the Skraup and Doebner-Miller methods. Chemistry of Heterocyclic Compounds, 42(6).
- Cohn, E. W. (1930). A modification of the Skraup synthesis of Quinoline. Journal of the American Chemical Society, 52(9), 3685-3688.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 6. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ehs.princeton.edu [ehs.princeton.edu]
Troubleshooting & Optimization
common side products in the synthesis of 4-aminoquinolines
Introduction
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably antimalarials like chloroquine and anticancer agents.[1] While several synthetic routes to this privileged structure are well-established, laboratory-scale execution is often plagued by the formation of persistent and structurally similar side products. These impurities can complicate purification, reduce yields, and ultimately hinder drug development timelines.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common side products encountered during the synthesis of 4-aminoquinolines. Structured in a practical question-and-answer format, this guide delves into the mechanistic origins of these impurities and offers field-proven protocols to mitigate their formation, ensuring the integrity and success of your synthetic campaigns.
Part 1: Troubleshooting FAQs: Navigating Common Synthetic Hurdles
This section addresses the most frequently encountered issues in 4-aminoquinoline synthesis. Each answer provides a mechanistic explanation for the observed side product and offers actionable strategies for resolution.
FAQ 1: In my Conrad-Limpach synthesis of a 4-hydroxyquinoline precursor, I'm isolating a significant amount of an isomeric quinolone. What is happening and how can I improve the regioselectivity?
Answer: This is a classic and well-documented issue in the Conrad-Limpach synthesis, arising from a competing reaction pathway known as the Knorr quinoline synthesis.[2][3] Both reactions begin with the condensation of an aniline with a β-ketoester, but the regioselectivity of the initial nucleophilic attack and the subsequent cyclization are highly dependent on the reaction temperature.
-
The Conrad-Limpach Pathway (Kinetic Control): At moderate temperatures (typically below 140°C), the reaction is under kinetic control. The more nucleophilic aniline nitrogen preferentially attacks the more electrophilic ketone carbonyl of the β-ketoester. This intermediate, after dehydration and thermal cyclization (at much higher temperatures, ~250°C), yields the desired 4-hydroxyquinoline .[2][4]
-
The Knorr Pathway (Thermodynamic Control): At higher initial condensation temperatures (above 140°C), the reaction shifts to thermodynamic control.[4] The aniline nitrogen now attacks the less reactive ester carbonyl, forming a more stable β-ketoanilide intermediate. This intermediate then cyclizes to produce the isomeric 2-hydroxyquinoline as the major side product.[3] This reaction is often irreversible, pulling the equilibrium towards the Knorr product at elevated temperatures.[4]
Troubleshooting Strategies:
-
Strict Temperature Control: The most critical parameter is the temperature of the initial condensation. Maintain a reaction temperature at or below 140°C to favor the formation of the kinetic Conrad-Limpach intermediate.
-
Two-Step Thermal Profile: A common and effective strategy is to perform the initial condensation at a lower temperature (e.g., room temperature to 100°C) to form the enamine intermediate, and only then proceed to the high-temperature (250-280°C) cyclization step.[2]
-
Use of Acid Catalysis: An acidic catalyst, such as a few drops of concentrated sulfuric acid or p-toluenesulfonic acid, is often necessary to promote the initial condensation and subsequent keto-enol tautomerizations required for the Conrad-Limpach pathway.[2]
FAQ 2: During the nucleophilic aromatic substitution (SNAr) of 4-chloroquinoline with a primary amine, I'm getting a significant amount of 4-hydroxyquinoline. How can I prevent this hydrolysis?
Answer: The formation of 4-hydroxyquinoline is a common side product in this reaction, arising from the competitive nucleophilic attack of water on the electron-deficient C4 position of the quinoline ring. Since your amine is also a nucleophile, the reaction becomes a competition between amination and hydrolysis. The 4-chloroquinoline starting material is highly susceptible to hydrolysis, especially under the elevated temperatures often required for the amination to proceed.[5]
Causality and Prevention:
-
Water as a Nucleophile: The primary cause is the presence of water in the reaction mixture. Water can originate from wet solvents, glassware that has not been properly dried, or hygroscopic reagents.
-
Reaction Conditions: The high temperatures (often >120°C) used to drive the amination also accelerate the rate of the competing hydrolysis reaction.[1]
Troubleshooting Strategies:
-
Anhydrous Conditions: This is the most critical factor.
-
Solvents: Use freshly distilled or commercially available anhydrous solvents (e.g., DMF, NMP, or toluene). Polar aprotic solvents are generally preferred for SNAr reactions.
-
Glassware: Oven-dry all glassware immediately before use.
-
Reagents: Ensure your amine and any added bases (e.g., K₂CO₃, Et₃N) are anhydrous.
-
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Use of a Non-Nucleophilic Base: If a base is required to scavenge the HCl generated, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) that has been thoroughly dried.
-
Excess Amine: Using the amine reactant itself as the solvent (if it is a liquid at the reaction temperature) can ensure a high concentration of the desired nucleophile, effectively outcompeting residual water.[1]
FAQ 3: My NIEMENTOWSKI reaction is giving a low yield and a complex, tarry mixture. What are the likely side reactions, and how can I improve the outcome?
Answer: The NIEMENTOWSKI reaction, which involves the thermal condensation of anthranilic acid with a ketone or aldehyde, is notorious for requiring high temperatures (often 120-200°C).[6] These harsh conditions are often the primary source of low yields and complex side product profiles.
Common Issues and Side Products:
-
Thermal Decomposition and Polymerization: At elevated temperatures, anthranilic acid and the carbonyl compound can undergo self-condensation, polymerization, or decomposition, leading to the formation of intractable tars. This is especially problematic with prolonged heating.[6]
-
Decarboxylation: Anthranilic acid can decarboxylate at high temperatures to form aniline, which can then participate in other undesired condensation reactions.
-
Formation of Pyrano[3,2-c]quinoline-2,5-diones: In a specific side reaction when using ethyl acetoacetate, the initially formed 4-hydroxy-2-methylquinoline can react with a second molecule of the β-ketoester to form a pyranoquinoline derivative.[7] This highlights the potential for the desired product to undergo further reactions under the harsh conditions.
Troubleshooting Strategies:
-
Microwave-Assisted Synthesis: This is one of the most effective ways to improve the NIEMENTOWSKI reaction. Microwave heating allows for rapid and uniform heating to the target temperature, significantly reducing the overall reaction time from hours to minutes.[8] This minimizes the time for thermal decomposition and often leads to cleaner reactions and higher yields.
-
Use of Catalysts: The reaction can be promoted by catalysts, allowing for lower reaction temperatures. Polyphosphoric acid (PPA) is a commonly used acidic catalyst and dehydrating agent that can facilitate the cyclization under more controlled conditions.[6]
-
Solvent-Free (Neat) Conditions: For microwave-assisted synthesis, running the reaction neat (without solvent) by simply mixing the anthranilic acid and the carbonyl compound can be highly effective and simplifies workup.[8]
-
Monitor Reaction Progress: Closely monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating once the starting materials are consumed.
Part 2: In-Depth Protocols and Data
This section provides detailed experimental procedures and comparative data to guide your optimization efforts.
Guide 1: Protocol for Minimizing Knorr Isomer Formation in the Conrad-Limpach Synthesis
This protocol employs a two-stage thermal process to maximize the yield of the desired 4-hydroxyquinoline product.
Step-by-Step Methodology:
-
Step 1: Enamine Formation (Kinetic Control)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted aniline (1.0 eq) and the β-ketoester (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to 120-130°C for 2-3 hours. Monitor the reaction by TLC until the aniline is consumed.
-
At this stage, it is possible to remove the water and alcohol formed via a Dean-Stark trap, though it is not always necessary.
-
-
Step 2: Thermal Cyclization
-
Work-up and Purification
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a hydrocarbon solvent like hexanes or toluene to fully precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with the hydrocarbon solvent to remove the high-boiling reaction solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
-
Data Table: Effect of Condensation Temperature on Product Ratio
| Entry | Condensation Temp. | Cyclization Temp. | 4-Hydroxyquinoline : 2-Hydroxyquinoline Ratio (Approx.) | Reference |
| 1 | 100 °C | 250 °C | > 95 : 5 | [4] |
| 2 | 140 °C | 250 °C | ~ 90 : 10 | [4] |
| 3 | 180 °C | 250 °C | < 10 : > 90 | [4] |
Guide 2: Protocol for Anhydrous SNAr Amination of 4,7-Dichloroquinoline
This protocol emphasizes the rigorous exclusion of water to prevent the formation of the 4-hydroxyquinoline side product.
Step-by-Step Methodology:
-
Preparation:
-
Thoroughly oven-dry all glassware (round-bottom flask, condenser, addition funnel) and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Charge the flask with 4,7-dichloroquinoline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
-
Reaction Setup:
-
Add anhydrous N,N-dimethylformamide (DMF) via syringe.
-
Fit the flask with a reflux condenser under a nitrogen atmosphere.
-
In a separate, dry flask, prepare a solution of the primary amine (1.5 eq) in anhydrous DMF.
-
-
Execution:
-
Heat the stirred suspension of 4,7-dichloroquinoline and K₂CO₃ to 120°C.
-
Add the amine solution dropwise to the reaction mixture over 30 minutes.
-
Maintain the reaction at 120°C for 12-24 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine to remove residual DMF.[10]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by flash column chromatography on silica gel.
-
References
-
Niementowski quinoline synthesis. (2023, December 29). In Wikipedia. [Link]
-
Conrad–Limpach synthesis. (2023, November 11). In Wikipedia. [Link]
-
Niementowski quinazoline synthesis. (2023, May 27). In Wikipedia. [Link]
-
Stadlbauer, W., & Kappe, T. (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 13(8), 1502-1511. [Link]
-
Conrad-Limpach Reaction. (n.d.). In Name Reactions in Organic Synthesis. Retrieved January 27, 2026, from [Link]
-
Chemistry lover. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]
-
Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 20(8), 1262-1268. [Link]
-
Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. (2025, August 6). SciSpace. [Link]
-
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series. [Link]
-
Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
-
Desai, A. R., & Desai, K. R. (2005). Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ARKIVOC, 2005(13), 98-108. [Link]
-
Kim, J. Y., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of medicinal chemistry, 55(17), 7878–7888. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 25(11), 2653. [Link]
-
24 questions with answers in QUINOLINES | Science topic. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
El-Shafei, A. K., et al. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(5), 419-428. [Link]
-
El-Dean, A. M. K., et al. (2018). The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: A new access to pyrano[3,2-c]quinoline-2,5-dione. Journal of Heterocyclic Chemistry, 55(11), 2581-2584. [Link]
-
Romero, M. H., & Delgado, G. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 156. [Link]
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Brominated Quinoline Derivatives
Welcome to the technical support center for the purification of brominated quinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these valuable compounds. The insights provided here are drawn from established methodologies and practical experience to help you overcome common challenges and ensure the integrity of your final products.
Frequently Asked Questions (FAQs)
Here we address some of the high-level questions that frequently arise during the purification of brominated quinoline derivatives.
Q1: What are the most common impurities I should expect when synthesizing brominated quinolines?
A1: The impurity profile largely depends on the bromination conditions. Commonly, you will encounter:
-
Unreacted starting material: Incomplete bromination is a frequent issue.
-
Over-brominated or under-brominated species: It is common to have a mixture of mono-, di-, and sometimes tri-brominated quinolines. The regiochemistry of bromination can also lead to a mixture of isomers. For instance, bromination of 8-hydroxyquinoline can yield both 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline[1].
-
Quinoline hydrobromide salts: The reaction often produces HBr, which can protonate the basic nitrogen of the quinoline ring, forming salts that may complicate extraction and purification[1].
-
Degradation products: Although less common with simple bromination, subsequent reaction steps or harsh purification conditions can lead to decomposition.
Q2: I'm seeing a smear instead of distinct spots for my brominated quinoline on my TLC plate. What does this mean?
A2: Streaking on a TLC plate can indicate several issues:
-
Sample overloading: You may have spotted too much of your crude sample. Try diluting your sample significantly.
-
Inappropriate solvent system: The chosen eluent may be too polar, causing your compound to move with the solvent front without proper separation. Conversely, if the eluent is not polar enough, the compound may remain at the baseline. Experiment with different ratios of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).
-
Presence of highly polar impurities: The presence of quinoline hydrobromide salts can cause streaking. These salts are highly polar and interact strongly with the silica gel. Neutralizing your crude product with a mild base before analysis can often resolve this.
-
Compound instability on silica: Some quinoline derivatives can be unstable on silica gel, leading to degradation and streaking. If you suspect this, you can try using alumina for your TLC or deactivating the silica gel with triethylamine.
Q3: My brominated quinoline derivative seems to be insoluble in most common chromatography solvents. What are my options?
A3: Poor solubility is a known challenge with some poly-brominated quinolines. Here are a few strategies:
-
Use a stronger co-solvent: If your compound is not soluble in standard hexane/ethyl acetate mixtures, you can try incorporating a small amount of a more polar solvent like methanol or a stronger solvent like dichloromethane (DCM) or chloroform.
-
Consider a different stationary phase: If silica gel is not working, reversed-phase chromatography (C18) with solvents like acetonitrile and water or methanol and water might be a better option, especially if your compound has some polarity.
-
Recrystallization: If chromatography is not feasible due to insolubility, recrystallization from a high-boiling point solvent might be the best approach. Solvents like DMF, NMP, or 1,4-dioxane have been shown to be effective for dissolving certain brominated quinolines[2].
Troubleshooting Guide: Column Chromatography
Column chromatography is a primary tool for purifying brominated quinoline derivatives. Below are common problems and their solutions.
Problem 1: My brominated quinoline derivative is not separating from the unreacted starting material.
-
Causality: The polarity difference between your mono-brominated product and the starting quinoline might be very small. The addition of a bromine atom increases the molecular weight and can slightly increase polarity, but the effect might not be sufficient for easy separation.
-
Solution Workflow:
-
Optimize the Solvent System: This is the most critical step.
-
Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
Run a gradient elution on your column. This will help to first elute the less polar starting material, followed by your slightly more polar brominated product.
-
Consider using a different solvent system altogether. Sometimes a switch from ethyl acetate to dichloromethane as the polar component can alter the selectivity of the separation.
-
-
Adjust the Stationary Phase:
-
Use a high-surface-area silica gel for better resolution.
-
If your compound is basic, consider treating the silica gel with triethylamine (0.1-1% in your eluent) to prevent tailing and improve separation.
-
-
Check Compound Loading:
-
Overloading the column is a common cause of poor separation. As a rule of thumb, use a 1:50 to 1:100 ratio of crude material to silica gel by weight.
-
-
-
Experimental Protocol: Optimizing a Gradient Elution
-
Dry load your crude material onto a small amount of silica gel.
-
Pack your column with silica gel in your starting, low-polarity solvent (e.g., 100% hexane).
-
Carefully add the dry-loaded sample to the top of the column.
-
Begin eluting with the starting solvent, collecting fractions.
-
Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in increments of 1-2%.
-
Monitor the fractions by TLC to identify which fractions contain your desired product.
-
Problem 2: I am trying to separate a mixture of mono- and di-brominated quinolines, but they are co-eluting.
-
Causality: The polarity difference between mono- and di-brominated species can be very subtle. While the di-brominated compound is expected to be slightly more polar, this is not always the case, and their interaction with the stationary phase can be very similar.
-
Solution Workflow:
Caption: Troubleshooting workflow for co-eluting brominated quinolines.
-
Expert Insight: For challenging separations, a very shallow gradient is key. Instead of large jumps in polarity, increase the polar solvent by 0.5-1% per column volume. This can provide the resolution needed to separate closely related compounds. In some cases, separation of these closely related compounds by column chromatography is not practical. For example, the separation of 5,7-dibromo-8-hydroxyquinoline from 7-bromo-8-hydroxyquinoline can be achieved by exploiting their different solubilities in acetonitrile[1]. The di-bromo derivative is soluble, while the mono-bromo derivative is not[1].
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid brominated quinoline derivatives, especially when dealing with issues of insolubility in chromatography solvents or when needing to remove minor impurities from an already enriched product.
Problem: I can't find a suitable solvent for recrystallizing my brominated quinoline.
-
Causality: The ideal recrystallization solvent should dissolve your compound when hot but not when cold. Brominated quinolines can be challenging due to their often rigid, planar structures which can lead to high lattice energies and poor solubility.
-
Solution Workflow:
-
Systematic Solvent Screening:
-
Take small amounts of your crude product (10-20 mg) in test tubes.
-
Add a small volume (0.5-1 mL) of a single solvent and observe the solubility at room temperature.
-
If insoluble, heat the mixture to boiling. If it dissolves, allow it to cool slowly to room temperature and then in an ice bath to see if crystals form.
-
-
Use a Two-Solvent System:
-
This is often the most effective method. Find a "soluble" solvent in which your compound is readily soluble and a "miscible anti-solvent" in which it is poorly soluble.
-
Dissolve your compound in a minimum amount of the hot "soluble" solvent.
-
Slowly add the "anti-solvent" dropwise until the solution becomes cloudy (the cloud point).
-
Add a few drops of the "soluble" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
-
Recommended Solvent Systems for Brominated Quinolines:
| Compound Type | Recommended Solvent/System | Reference |
| Poly-brominated methoxyquinolines | Ethyl Acetate / Hexane | [3] |
| Bromo-hydroxyquinolines | Ethanol / Water | [1] |
| Bromo-aminoquinolines | Ethyl Acetate / Hexane | [1] |
| General Brominated Quinolines | Benzene | [1] |
-
Experimental Protocol: Two-Solvent Recrystallization of 3,5,6,7-tetrabromo-8-methoxyquinoline [3]
-
Place the crude 3,5,6,7-tetrabromo-8-methoxyquinoline in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to fully dissolve the solid.
-
Slowly add hexane dropwise while the solution is still warm until you observe persistent cloudiness.
-
Add a few more drops of hot ethyl acetate to clarify the solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
Verification of Purity
After purification, it is crucial to verify the purity and confirm the identity of your brominated quinoline derivative.
Q: How can I be sure my purified compound is the correct one and is free of impurities?
A: A combination of analytical techniques is essential:
-
Thin-Layer Chromatography (TLC): Your purified compound should appear as a single, well-defined spot on the TLC plate. Run it alongside your crude material and the starting material to confirm the removal of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will confirm the structure and is very sensitive to impurities. Look for the disappearance of signals from your starting material and the correct integration of the remaining protons. The chemical shifts and coupling constants of the aromatic protons are highly diagnostic of the bromination pattern[3].
-
¹³C NMR: This provides further confirmation of the carbon skeleton and the number of unique carbon environments.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) is highly characteristic and can confirm the number of bromine atoms in your molecule.
-
Melting Point: A sharp melting point is a good indicator of purity. Compare your measured melting point to literature values if available.
Caption: Post-purification validation workflow.
References
-
Gümüş, M., Ökten, S., Sökmen, M., Yavuz, M., Çakmak, O., & Karayıldırım, T. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202500701. [Link]
-
Çakmak, O., et al. (2017). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]
Sources
avoiding over-functionalization in quinoline C-H activation
Introduction: Navigating the Selectivity Challenge in Quinoline C-H Activation
The direct functionalization of C-H bonds in quinoline scaffolds is a powerful strategy in medicinal chemistry and materials science. However, the presence of multiple potentially reactive C-H bonds often leads to challenges in controlling selectivity. A primary issue is over-functionalization , where the initially formed mono-functionalized product re-enters the catalytic cycle, leading to di- or even tri-substituted byproducts. This not only consumes valuable starting material but also complicates purification and reduces the yield of the desired compound.
This guide provides a structured, question-and-answer-based approach to troubleshoot and mitigate over-functionalization in your quinoline C-H activation experiments. It is designed for researchers seeking to move beyond trial-and-error and apply a systematic, mechanistically informed strategy to optimize their reactions.
Frequently Asked Questions & Troubleshooting
Q1: My reaction is producing a significant amount of di-substituted product alongside my desired mono-functionalized quinoline. How can I enhance mono-selectivity?
This is the most common challenge in quinoline C-H activation. The mono-functionalized product can sometimes be more reactive than the starting material, leading to a second C-H activation event. Here’s how to diagnose and solve this issue.
Root Cause Analysis & Solutions:
-
A. Kinetic vs. Thermodynamic Control: Over-functionalization is often a result of prolonged reaction times or excessive temperatures that allow the less-reactive C-H bonds of the product to be activated. The initial mono-functionalization might be kinetically favored, while the di-substitution is a thermodynamically driven side reaction.
-
Troubleshooting Protocol 1: Time-Course Study: The most effective way to combat this is to stop the reaction when the concentration of the desired mono-adduct is at its maximum.
-
Set up the reaction as you normally would, but on a slightly larger scale to allow for multiple sampling points.
-
Once the reaction is initiated, withdraw small, equal-volume aliquots at regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
Immediately quench each aliquot (e.g., by diluting with a solvent like ethyl acetate and filtering through a small plug of silica).
-
Analyze each sample by a quantitative method like UPLC, HPLC, or GC-MS, using an internal standard for accuracy.
-
Plot the concentration of starting material, mono-functionalized product, and di-functionalized product versus time. This will reveal the optimal reaction time to maximize the yield of your desired product before over-functionalization becomes significant.
-
-
-
B. Catalyst Loading and Stoichiometry: High catalyst loading can increase the rate of both the first and second C-H activation steps. Similarly, a large excess of the coupling partner can drive the reaction towards completion, including the undesired second step.
-
Troubleshooting Action: Systematically decrease the catalyst loading (e.g., from 5 mol% to 2 mol% or 1 mol%). Concurrently, reduce the equivalents of the coupling partner from a large excess (e.g., 3.0 eq.) to a more moderate amount (e.g., 1.5 - 2.0 eq.). This starves the reaction of the components needed for the second functionalization after the initial, faster reaction has occurred.
-
-
C. The Role of Ligands in Steric Shielding: The ligand coordinated to the metal catalyst (commonly Palladium) plays a crucial role in controlling selectivity. Bulky ligands can create a sterically hindered environment around the metal center, which may prevent the more sterically encumbered mono-functionalized product from re-coordinating to the catalyst for a second activation.
-
Troubleshooting Protocol 2: Ligand Screening:
-
Set up a parallel array of reactions using identical conditions (temperature, solvent, catalyst precursor, time).
-
In each reaction, use a different ligand from a selection of phosphine or N-heterocyclic carbene (NHC) ligands with varying steric bulk (see Table 1).
-
Analyze the product ratios in each reaction. This will identify a ligand that sterically disfavors the second C-H activation event.
Table 1: Ligand Selection for Enhancing Mono-Selectivity
Ligand Type Example Ligands Primary Rationale for Use Bulky Monodentate Phosphines P(t-Bu)3, XPhos, RuPhos Increase steric hindrance around the metal center, disfavoring coordination of the already functionalized quinoline. N-Heterocyclic Carbenes (NHCs) IPr, IMes Provide strong σ-donation and significant steric bulk, which can stabilize the active catalyst and provide steric shielding. | Amino Acid Ligands | Ac-L-Ile-OH, Ac-L-Val-OH | Can offer unique steric environments and secondary interactions that favor mono-selectivity in certain systems. |
-
-
-
D. The Directing Group (DG) Matters: The electronic nature and position of your directing group can influence the reactivity of the resulting mono-functionalized product. An electron-donating DG can make the product more electron-rich and thus more susceptible to a second electrophilic C-H activation/metalation step.
-
Troubleshooting Action: If synthetically feasible, consider a more electron-withdrawing directing group. This can deactivate the quinoline ring system slightly after the first functionalization, creating a higher energy barrier for the second event.
-
Q2: I'm observing functionalization at an undesired position (e.g., C5 instead of C8). How can I control regioselectivity?
Regioselectivity is dictated by a combination of steric accessibility, the intrinsic electronic properties of the quinoline core, and the coordination geometry imposed by the directing group.
Root Cause Analysis & Solutions:
-
A. Directing Group Position and Chelation: The most powerful tool for controlling regioselectivity is the directing group. C-H activation typically occurs at the ortho-position to the DG via the formation of a stable 5- or 6-membered metallacyclic intermediate.
-
Troubleshooting Action: Ensure your directing group is positioned to favor the formation of a stable metallacycle that includes the desired C-H bond. For example, a directing group at the N1 position will primarily direct functionalization to the C8 position. A DG at C4 would favor the C5 position.
-
Visualization: The diagram below illustrates how a directing group (DG) at the N1 position of the quinoline ring facilitates the formation of a palladacycle intermediate, leading to selective activation of the C8-H bond.
Caption: Directing group geometry favoring C8-H activation.
-
-
B. Steric Hindrance: If two ortho C-H bonds are available, the catalyst will preferentially activate the one that is less sterically hindered.
-
Troubleshooting Action: You can intentionally introduce a bulky substituent near an undesired C-H position to sterically block it, thereby directing the catalyst to the more accessible site. Alternatively, using a bulkier ligand on the metal can increase its sensitivity to steric differences between the available C-H bonds.
-
Q3: My reaction is not selective and seems to be decomposing the starting material. What are the likely causes?
Decomposition often points to reaction conditions that are too harsh, leading to side reactions, catalyst deactivation, or degradation of the quinoline core.
Root Cause Analysis & Solutions:
-
A. Oxidant and Additives: The choice of oxidant is critical. Strong oxidants or mismatched additives can lead to undesired pathways. For example, silver salts (AgOAc, Ag₂CO₃) are common but can sometimes be overly aggressive.
-
Troubleshooting Action: Screen a panel of oxidants. Consider switching from a silver-based oxidant to a copper-based one like Cu(OAc)₂, or even using catalytic benzoquinone (BQ) with a terminal oxidant. Sometimes, the choice of additive (e.g., carbonate vs. phosphate base) can also dramatically influence the reaction's stability and outcome.
-
-
B. Temperature: High temperatures can provide the activation energy for undesired decomposition pathways.
-
Troubleshooting Action: Run a temperature screen. Start at a lower temperature (e.g., 80 °C) and incrementally increase it (e.g., to 100 °C, 120 °C) while monitoring the reaction. You may find a sweet spot that is sufficient for the desired C-H activation but too low for decomposition.
-
-
C. Atmosphere: Many C-H activation catalysts, particularly Pd(0) species that can form during the cycle, are sensitive to oxygen.
-
Troubleshooting Action: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Use proper Schlenk line or glovebox techniques, and ensure your solvents are thoroughly degassed before use. The workflow below outlines a decision-making process for general troubleshooting.
Caption: Troubleshooting workflow for quinoline C-H activation.
-
References
-
D. Shabani, et al. (2021). Palladium-Catalyzed C-H Alkylation of Quinolines using a L-isoleucine-OH ligand. Journal of Organic Chemistry. [Link]
-
T. G. Sambantham, et al. (2005). Palladium-Catalyzed C-H Activation/C-C Bond Formation Reactions: A New Strategy for the Synthesis of Fused Heterocycles. Angewandte Chemie International Edition. [Link]
-
D. A. Lapointe, et al. (2014). The Role of Silver Salts in Palladium-Catalyzed C-H Functionalization Reactions. ACS Catalysis. [Link]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 4-(Piperazin-1-yl)quinoline Analogues in Oncology
The 4-(piperazin-1-yl)quinoline scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of pharmacologically active agents.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogues, with a primary focus on their application as anticancer agents. We will dissect the nuanced effects of chemical modifications at various positions on the quinoline and piperazine rings, compare their biological activities with supporting experimental data, and provide detailed protocols for their evaluation.
The 4-(Piperazin-1-yl)quinoline Scaffold: A Versatile Pharmacophore
The 4-(piperazin-1-yl)quinoline core combines the rigid, aromatic quinoline system with the flexible, basic piperazine linker. This hybrid structure has proven to be a fertile ground for the development of kinase inhibitors, antiproliferative agents, and compounds targeting other key pathways in cancer biology.[2] The quinoline moiety often acts as a "hinge-binder," interacting with the hinge region of kinase ATP-binding pockets, while the piperazine ring and its substituents project into the solvent-exposed region, allowing for modifications to fine-tune potency, selectivity, and pharmacokinetic properties.[3]
Deconstructing the Structure-Activity Relationship
To systematically understand the SAR of this class of compounds, we will analyze the impact of substitutions at three key positions: the quinoline core, the piperazine ring, and the terminal substituent on the piperazine nitrogen.
Modifications on the Quinoline Core
Substitutions on the quinoline ring significantly influence the compound's interaction with its biological target.
-
Position 7: The 7-position is a critical site for modification. The presence of a chlorine atom at this position, as seen in the 7-chloro-4-(piperazin-1-yl)quinoline scaffold, is a common feature in many active analogues.[1][4] This substitution can enhance binding affinity to various kinases.
-
Positions 3 and 6: The introduction of electron-withdrawing groups, such as a cyano (CN) group at position 3 and a nitro (NO₂) group at position 6, can activate the 4-position for nucleophilic substitution by piperazine during synthesis and contribute to the overall electronic properties of the molecule, potentially influencing its biological activity.[2]
-
Other Positions: Modifications at other positions, such as the introduction of methoxy or other alkoxy groups, have also been explored to modulate activity and solubility.
The Piperazine Linker
The piperazine ring itself is generally considered essential for the activity of many analogues. Studies have shown that replacing the piperazine ring with more flexible linkers can lead to a loss of activity, highlighting its importance in maintaining the correct orientation of the terminal substituent for target engagement.[5][6]
Terminal Substituents on the Piperazine Nitrogen (N')
The N'-position of the piperazine ring is the most frequently modified site, allowing for the introduction of a wide variety of substituents that can profoundly impact potency and selectivity.
-
Aromatic and Heteroaromatic Rings: The attachment of substituted phenyl, benzoyl, or other aromatic and heteroaromatic moieties is a common strategy. The nature and position of substituents on these rings are crucial. For instance, in a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives, specific substitutions on the benzoyl ring led to potent anticancer activity against renal cell carcinoma.[2]
-
Alkyl and Aralkyl Groups: The introduction of alkyl or aralkyl groups, such as benzyl derivatives, can also confer significant antiproliferative activity. For example, derivatives with N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl substituents on the piperazine ring have shown excellent anticancer effects.[7]
-
Urea and Thiourea Moieties: Incorporating urea or thiourea functionalities at the N'-position has been a successful strategy for developing potent inhibitors of kinases like the platelet-derived growth factor receptor (PDGFR).[8]
Comparative Analysis of Biological Activity
The following tables summarize the in vitro activity of representative 4-(piperazin-1-yl)quinoline analogues against various cancer cell lines and kinases. This data highlights the impact of specific structural modifications on their anticancer potential.
Table 1: Anticancer Activity of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile Analogues against Renal Cancer Cell Line (UO-31) [2]
| Compound | Benzoyl Substituent | Growth Percentage (%) |
| 8c | 4-Methyl | -7 |
| 8g | 3,4-Dichloro | -19 |
Data from the National Cancer Institute (NCI) DTP-NCI60 program. Negative values indicate cell killing.
Table 2: VEGFR-2 Kinase Inhibitory Activity of 4-(Piperazin-1-yl)quinolin-2(1H)-one Derivatives [9]
| Compound | Key Structural Features | VEGFR-2 IC₅₀ (nM) |
| Compound A | 6-fluoro, N'-(4-phenylthiazol-2-yl)acetamide | 46.83 ± 2.4 |
| Compound B | N'-(4-(4-chlorophenyl)thiazol-2-yl)acetamide | 51.09 ± 2.6 |
| Sorafenib | Reference Drug | 51.41 ± 2.3 |
Key Signaling Pathways and Mechanisms of Action
Many 4-(piperazin-1-yl)quinoline analogues exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. A primary target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a crucial role in angiogenesis.[9][10]
Caption: Inhibition of the VEGFR-2 signaling pathway by 4-(piperazin-1-yl)quinoline analogues.
By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its autophosphorylation and the subsequent downstream signaling cascade, ultimately leading to an inhibition of angiogenesis and tumor growth.
Experimental Protocols for Evaluation
The following are standardized protocols for evaluating the anticancer activity of 4-(piperazin-1-yl)quinoline analogues.
In Vitro Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[11]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[12] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the 4-(piperazin-1-yl)quinoline analogues in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[12]
-
Incubation: Incubate the plates for 48-72 hours.[12]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12][13]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: General workflow for a VEGFR-2 kinase inhibition assay.
Conclusion and Future Directions
The 4-(piperazin-1-yl)quinoline scaffold remains a highly valuable template for the design of novel anticancer agents. The extensive SAR data accumulated over the years provides a clear roadmap for medicinal chemists to rationally design next-generation analogues with improved potency, selectivity, and drug-like properties. Future research will likely focus on exploring novel substitutions on both the quinoline and piperazine moieties, as well as the development of dual-target inhibitors that can overcome drug resistance. The combination of rational design, robust biological evaluation, and a deep understanding of the underlying mechanisms of action will be crucial for translating these promising compounds into effective clinical candidates.
References
- El-Sayed, M. A., et al. (2021). Structural and biological survey of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives. Future Medicinal Chemistry, 13(15), 1357-1380.
- Zhang, X., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
- Correa-Padilla, E., et al. (2023). Modifications in the piperazine ring of nucleozin affect anti-influenza activity. PLOS ONE, 18(2), e0277073.
- Abdel-Aziz, M., et al. (2021). Marketed drugs bearing 4-aminoquinoline scaffold. Journal of the Iranian Chemical Society, 18, 2465-2484.
- Correa-Padilla, E., et al. (2022). Modifications in the piperazine ring of nucleozin affects anti-influenza activity. bioRxiv.
- Di Sarno, V., et al. (2023). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemistryOpen, 12(1), e202200181.
- Hassan, G. S., et al. (2023). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. Bioorganic Chemistry, 138, 106653.
- Kiss, R., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 28(13), 5088.
- Hassan, G. S., et al. (2021). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. Bioorganic & Medicinal Chemistry, 41, 116168.
- Heath, J. A., et al. (2004). Identification of 4-piperazin-1-yl-quinazoline template based aryl and benzyl thioureas as potent, selective, and orally bioavailable inhibitors of platelet-derived growth factor (PDGF) receptor. Bioorganic & Medicinal Chemistry Letters, 14(19), 4867-4872.
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
- Hassan, G. S., et al. (2023). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- protocols.io. (2023). MTT (Assay protocol).
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- BenchChem. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Modifications in the piperazine ring of nucleozin affect anti-influenza activity | PLOS One [journals.plos.org]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Identification of 4-piperazin-1-yl-quinazoline template based aryl and benzyl thioureas as potent, selective, and orally bioavailable inhibitors of platelet-derived growth factor (PDGF) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 6-Bromo-4-(piperazin-1-yl)quinoline in Cancer Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel anticancer compound is a critical step in its preclinical development. This guide provides a comprehensive framework for validating the MoA of 6-Bromo-4-(piperazin-1-yl)quinoline , a promising heterocyclic compound, in cancer cells. Drawing upon established methodologies and field-proven insights, we will compare and contrast various experimental approaches, providing the causal logic behind their selection and detailed protocols to ensure experimental robustness and data integrity.
The quinoline scaffold is a well-established pharmacophore in oncology, with derivatives exhibiting a wide range of anticancer activities.[1][2] These compounds are known to exert their effects through diverse mechanisms, including the inhibition of topoisomerases, induction of cell cycle arrest and apoptosis, and modulation of key signaling pathways.[1][3] While the broader family of quinoline derivatives has been studied, the specific MoA of 6-Bromo-4-(piperazin-1-yl)quinoline remains to be fully characterized. This guide, therefore, presents a systematic approach to its validation.
Section 1: Initial Mechanistic Hypothesis Generation
Based on the structural features of 6-Bromo-4-(piperazin-1-yl)quinoline, which combines a quinoline core with a piperazine moiety, we can formulate several primary hypotheses for its anticancer activity. The quinoline ring is a known DNA intercalator and topoisomerase inhibitor, while the piperazine group is often found in kinase inhibitors. Therefore, our initial hypotheses are:
-
Hypothesis 1: DNA Damage and Repair Pathway Interference. The compound intercalates with DNA or inhibits topoisomerase enzymes, leading to DNA damage and the activation of apoptotic pathways.
-
Hypothesis 2: Kinase Signaling Pathway Inhibition. The compound acts as a kinase inhibitor, disrupting critical signaling cascades involved in cancer cell proliferation, survival, and metastasis.
-
Hypothesis 3: Induction of Apoptosis and Cell Cycle Arrest. The compound triggers programmed cell death and/or halts cell cycle progression, independent of a direct interaction with DNA or specific kinases.
This guide will provide a comparative analysis of experimental strategies to test these hypotheses.
Section 2: A Comparative Framework for MoA Validation
Validating a drug's MoA requires a multi-faceted approach, moving from broad phenotypic observations to specific molecular target identification.[4] We will compare three major categories of experimental validation: phenotypic assays , target-based assays , and 'omic' approaches .
| Validation Approach | Description | Strengths | Limitations |
| Phenotypic Assays | Measure the overall effect of the compound on cellular behavior, such as proliferation, viability, and morphology.[5] | Provides a holistic view of the compound's activity in a cellular context. Relatively high-throughput and cost-effective for initial screening. | Does not directly identify the molecular target or mechanism. Can be influenced by off-target effects. |
| Target-Based Assays | Directly measure the interaction of the compound with a specific hypothesized molecular target (e.g., an enzyme or receptor). | Provides direct evidence of target engagement. Allows for the determination of binding affinity and inhibitory constants. | Requires a pre-existing hypothesis about the target. May miss unexpected or novel targets. |
| 'Omic' Approaches | Global analysis of changes in the proteome, transcriptome, or metabolome in response to compound treatment. | Unbiased, hypothesis-free approach to identify potential targets and affected pathways. Can reveal novel mechanisms of action. | Can be technically complex and data-intensive. Requires sophisticated bioinformatics analysis. Identifying the direct target from global changes can be challenging. |
Section 3: Experimental Workflows and Detailed Protocols
This section details the experimental workflows to systematically investigate the MoA of 6-Bromo-4-(piperazin-1-yl)quinoline, integrating the comparative approaches discussed above.
Initial Phenotypic Characterization
The first step is to confirm the anticancer activity and characterize the cellular phenotype induced by 6-Bromo-4-(piperazin-1-yl)quinoline.
Workflow for Phenotypic Characterization:
Caption: Workflow for the initial phenotypic characterization of 6-Bromo-4-(piperazin-1-yl)quinoline.
Detailed Protocols:
-
Cell Proliferation (MTT) Assay:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 6-Bromo-4-(piperazin-1-yl)quinoline for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value using non-linear regression analysis.
-
-
Apoptosis (Annexin V/PI) Assay:
-
Treat cells with the compound at its IC50 concentration for 24, 48, and 72 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Investigating DNA Damage and Kinase Inhibition
Based on the phenotypic data, the next step is to investigate the specific molecular mechanisms.
Comparative Workflow for Mechanistic Investigation:
Caption: Comparative workflow for investigating DNA damage vs. kinase inhibition pathways.
Detailed Protocols:
-
γH2AX Immunofluorescence:
-
Grow cells on coverslips and treat with the compound.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Block with 1% BSA and incubate with a primary antibody against phospho-H2AX (Ser139).
-
Wash and incubate with a fluorescently labeled secondary antibody and DAPI.
-
Visualize the γH2AX foci using a fluorescence microscope.
-
-
Kinome Profiling (Conceptual Outline):
-
Submit 6-Bromo-4-(piperazin-1-yl)quinoline to a commercial service (e.g., DiscoverX's KINOMEscan™).
-
The compound is screened against a large panel of kinases (typically >400).
-
The binding interactions are quantified, providing a profile of the compound's kinase selectivity.
-
Analyze the data to identify high-affinity kinase targets.
-
Target Deconvolution and Validation
If the initial target-based assays are inconclusive or if a more unbiased approach is desired, target deconvolution methods can be employed.[6][7][8]
Comparison of Target Deconvolution Methods:
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography | The compound is immobilized on a solid support to "pull down" its binding partners from cell lysates.[6] | Directly identifies binding proteins. | Requires chemical modification of the compound, which may alter its activity. Can be prone to non-specific binding. |
| Chemical Proteomics | Utilizes chemical probes to identify protein targets in a cellular context.[7] | Can be performed in live cells, preserving native protein complexes. | Requires the synthesis of a suitable chemical probe. |
| Genetic Approaches (e.g., CRISPR/shRNA screens) | Identifies genes that, when knocked out or knocked down, confer resistance or sensitivity to the compound.[7] | Provides functional validation of the target's role in the compound's activity. | Can be time-consuming and complex to perform and analyze. |
Workflow for Target Validation:
Caption: Workflow for validating a putative molecular target of 6-Bromo-4-(piperazin-1-yl)quinoline.
Section 4: Data Interpretation and Building the Mechanistic Narrative
The culmination of these experiments is the construction of a coherent mechanistic narrative. For example, if 6-Bromo-4-(piperazin-1-yl)quinoline induces G2/M arrest, inhibits the phosphorylation of a specific kinase, and knockdown of that kinase phenocopies the compound's effect, a strong case can be made for a kinase-driven MoA.
Example of a Proposed Signaling Pathway Diagram:
Caption: Hypothesized signaling pathway for 6-Bromo-4-(piperazin-1-yl)quinoline-induced G2/M arrest.
Section 5: Conclusion and Future Directions
This guide has provided a comprehensive and comparative framework for elucidating the mechanism of action of 6-Bromo-4-(piperazin-1-yl)quinoline in cancer cells. By systematically progressing from broad phenotypic assays to specific target validation, researchers can build a robust and scientifically sound understanding of this novel compound's anticancer properties. The choice of which alternative validation methods to employ will depend on the initial experimental outcomes, available resources, and the specific questions being addressed. A thorough investigation, as outlined here, is essential for the continued development of 6-Bromo-4-(piperazin-1-yl)quinoline as a potential therapeutic agent.
References
-
Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. [Link]
-
Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. PMC - PubMed Central. [Link]
-
Predicting cancer drug mechanisms of action using molecular network signatures. PMC. [Link]
-
Target deconvolution techniques in modern phenotypic profiling. PMC - NIH. [Link]
-
Validation guidelines for drug-target prediction methods. Taylor & Francis. [Link]
- Comprehensive review on current developments of quinoline-based anticancer agents. [No Source Found]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (RSC Publishing). [Link]
-
Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. ResearchGate. [Link]
- Hitting the right target – validating new approaches for innov
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC - PubMed Central. [Link]
-
5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]
-
Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate. [Link]
-
Synthesis and anticancer activity of new 1-[(5 or 6-substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives. PubMed. [Link]
- What is the best way to validate the mode of action of a novel anti-cancer compound?. [No Source Found]
- Target Deconvolution for Phenotypic Antibodies and Small Molecules. [No Source Found]
-
Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar. [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH. [Link]
-
A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]
-
Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. PubMed. [Link]
-
an overview of quinoline derivatives as anti-cancer agents. ResearchGate. [Link]
-
6-Bromo-4-(piperazin-1-yl)quinoline. Amerigo Scientific. [Link]
-
Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines. ResearchGate. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. technologynetworks.com [technologynetworks.com]
A Head-to-Head Comparison of Quinoline-Based Kinase Inhibitors: A Guide for Researchers
The quinoline scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its rigid bicyclic system provides a versatile framework for orienting substituents to interact with the ATP-binding pocket of various kinases, leading to the development of numerous FDA-approved drugs for the treatment of cancer and other diseases. This guide provides a head-to-head comparison of prominent quinoline-based kinase inhibitors, offering insights into their mechanisms of action, selectivity profiles, and the experimental methodologies used for their evaluation.
The Quinoline Scaffold: A Cornerstone of Kinase Inhibition
The success of the quinoline core lies in its ability to mimic the adenine moiety of ATP, forming key hydrogen bond interactions with the hinge region of the kinase domain.[1] The diverse substitution patterns possible on the quinoline ring allow for fine-tuning of potency and selectivity, enabling the targeting of specific kinases and their mutations.[2] This guide will delve into a selection of these inhibitors, categorized by their primary kinase targets, to provide a comparative analysis for researchers in drug discovery and development.
Multi-Kinase Inhibitors Targeting Angiogenesis and Tumor Progression
A significant number of quinoline-based inhibitors exhibit a multi-targeted profile, often inhibiting receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).
Lenvatinib
Lenvatinib is a potent inhibitor of VEGFR1, VEGFR2, and VEGFR3, as well as other RTKs including FGFR1-4, PDGFRα, KIT, and RET.[3] This broad-spectrum activity contributes to its potent anti-angiogenic and anti-tumor effects.
Cabozantinib
Cabozantinib is another multi-kinase inhibitor that targets VEGFR2, MET, and AXL, among others. Its ability to inhibit MET, a key driver of tumor invasion and metastasis, distinguishes it from other inhibitors in this class.
Axitinib
Axitinib is a potent and selective inhibitor of VEGFR1, VEGFR2, and VEGFR3.[4][5] Its high affinity for these receptors makes it a powerful anti-angiogenic agent.[6]
Sorafenib
Sorafenib is a multi-kinase inhibitor that targets VEGFR2, PDGFRβ, and the RAF family of serine/threonine kinases (C-RAF, B-RAF, and mutant B-RAF).[7][8] The dual inhibition of angiogenesis and the RAF/MEK/ERK signaling pathway provides a comprehensive anti-tumor strategy.[9]
Pazopanib
Pazopanib is an oral angiogenesis inhibitor that targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[10][11] Its primary mechanism of action is the inhibition of the intracellular tyrosine kinase activity of these receptors, thereby blocking angiogenesis.[10][12]
Table 1: Comparative IC50 Values of Multi-Kinase Quinoline-Based Inhibitors
| Kinase Target | Lenvatinib IC50 (nM) | Cabozantinib IC50 (nM) | Axitinib IC50 (nM) | Sorafenib IC50 (nM) | Pazopanib IC50 (nM) |
| VEGFR1 | 2.2 | 13 | 0.1 | 26 | 10 |
| VEGFR2 | 4.0 | 0.035 | 0.2 | 90 | 30 |
| VEGFR3 | 5.2 | 6.0 | 0.1-0.3 | 20 | 47 |
| PDGFRα | 51 | - | 1.6 | 57 | 46 |
| PDGFRβ | 39 | - | 1.8 | - | 84 |
| c-Kit | 100 | 4.6 | 1.7 | 68 | 74 |
| RET | 4.4 | 5.2 | - | - | - |
| MET | - | 1.3 | - | - | - |
| B-RAF | - | - | - | 22 | - |
| C-RAF | - | - | - | 6 | - |
Note: IC50 values are compiled from various sources and may have been determined under different assay conditions. Direct comparison should be made with caution.
Inhibitors of the BCR-ABL Kinase in Chronic Myeloid Leukemia
The development of inhibitors targeting the constitutively active BCR-ABL fusion protein has revolutionized the treatment of Chronic Myeloid Leukemia (CML).
Bosutinib
Bosutinib is a dual inhibitor of the Src and Abl kinases.[13][14] It is effective against many imatinib-resistant BCR-ABL mutations, with the notable exception of the T315I "gatekeeper" mutation.[15]
Ponatinib
Ponatinib is a pan-BCR-ABL inhibitor, uniquely designed to overcome the T315I mutation.[16][17] Its ethynyl linkage allows it to bind to the mutated gatekeeper residue without steric hindrance.[16] However, its potent and broad activity can lead to significant side effects.[17]
Table 2: Comparative IC50 Values of BCR-ABL Quinoline-Based Inhibitors
| Kinase Target | Bosutinib IC50 (nM) | Ponatinib IC50 (nM) |
| Native BCR-ABL | 1.2 | 0.37 |
| BCR-ABL T315I | >2000 | 2.0 |
| SRC | 1.0 | 5.4 |
Note: IC50 values are compiled from various sources and may have been determined under different assay conditions. Direct comparison should be made with caution.
EGFR and ALK Inhibitors in Non-Small Cell Lung Cancer
Targeting specific driver mutations in Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK) has dramatically improved outcomes for subsets of patients with Non-Small Cell Lung Cancer (NSCLC).
Erlotinib & Gefitinib
Erlotinib and Gefitinib are first-generation EGFR tyrosine kinase inhibitors that reversibly bind to the ATP-binding site of the EGFR kinase domain. They are particularly effective in patients with activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.
Crizotinib
Crizotinib is a potent inhibitor of ALK, ROS1, and MET.[18] It has shown remarkable efficacy in patients with NSCLC harboring ALK rearrangements.[19]
Table 3: Comparative IC50 Values of EGFR and ALK Quinoline-Based Inhibitors
| Kinase Target | Erlotinib IC50 (nM) | Gefitinib IC50 (nM) | Crizotinib IC50 (nM) |
| EGFR (wild-type) | 2 | 37 | - |
| EGFR (L858R) | 1 | 10 | - |
| ALK | - | - | 24 |
| c-Met | - | - | 8 |
Note: IC50 values are compiled from various sources and may have been determined under different assay conditions. Direct comparison should be made with caution.
Visualizing Kinase Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the discussed quinoline-based kinase inhibitors.
Caption: VEGF signaling pathway and points of inhibition.
Caption: BCR-ABL signaling pathway and points of inhibition.
Experimental Protocols for Kinase Inhibitor Evaluation
The following are standardized protocols for key assays used in the characterization of kinase inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[20][21]
Workflow:
Caption: ADP-Glo™ Kinase Assay Workflow.
Detailed Steps:
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and varying concentrations of the quinoline-based inhibitor in a total volume of 5 µL.[13] Incubate at room temperature for the desired time.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well.[13] This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[13]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well.[13] This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to produce a luminescent signal.
-
Signal Measurement: Incubate at room temperature for 30-60 minutes.[13] Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Workflow:
Caption: Western Blotting Workflow for Phospho-Proteins.
Detailed Steps:
-
Cell Lysis: Treat cells with the quinoline-based inhibitor for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [22]2. Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. [17]6. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or substrate.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the band corresponds to the level of protein phosphorylation.
In Vivo Tumor Xenograft Studies
Tumor xenograft models in immunocompromised mice are a critical step in evaluating the in vivo efficacy of kinase inhibitors. [23][24] Workflow:
Caption: Tumor Xenograft Study Workflow.
Detailed Steps:
-
Tumor Implantation: Implant human cancer cells or patient-derived tumor fragments subcutaneously or orthotopically into immunocompromised mice. [25]2. Tumor Growth and Randomization: Allow the tumors to grow to a predetermined size, then randomize the mice into treatment and control groups.
-
Drug Administration: Administer the quinoline-based inhibitor and vehicle control according to the desired dosing schedule and route (e.g., oral gavage).
-
Monitoring: Regularly measure tumor dimensions with calipers to calculate tumor volume and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and biomarker studies (e.g., Western blotting for target engagement).
Conclusion
The quinoline scaffold continues to be a remarkably fruitful starting point for the design of novel kinase inhibitors. The examples discussed in this guide highlight the chemical versatility and therapeutic potential of this important class of molecules. By understanding their comparative potencies, selectivity profiles, and the experimental methodologies used for their evaluation, researchers can make more informed decisions in the pursuit of next-generation targeted therapies.
References
Please note that due to the dynamic nature of scientific literature and web content, some links may become inactive over time.
-
Antolin, A. A., Ameratunga, M., Banerji, U., & Al-Lazikani, B. (2020). Kinome profiling of the four FDA-approved PARP inhibitors across 392 unique human kinases and 76 mutated, atypical and other forms. ResearchGate. [Link]
-
Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (Pf-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (C-met) Kinase and Anaplastic Lymphoma Kinase (Alk). RCSB PDB. [Link]
-
Elkamhawy, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ResearchGate. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
FDA. (2015). Lenvima (lenvatinib) Prescribing Information. [Link]
-
Gherbi, K., et al. (2018). Large-scale kinase-inhibitor interaction analysis. ResearchGate. [Link]
-
HMS LINCS Project. (2018). KINOMEscan data. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). crizotinib. Retrieved from [Link]
-
Jain, S., et al. (2019). Review on recent development of quinoline for anticancer activities. Heliyon, 5(11), e02771. [Link]
-
Keisner, S. V., et al. (2014). Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. Therapeutic advances in medical oncology, 6(2), 73–82. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Madak, J. T., et al. (2019). Review on recent development of quinoline for anticancer activities. Heliyon, 5(11), e02771. [Link]
-
Mahmoud, M. M., & Jordan, V. C. (2012). Western Blotting for Phosphorylated Proteins. Methods in molecular biology (Clifton, N.J.), 929, 93–100. [Link]
-
Rosato, R. R., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1). [Link]
-
Rini, B. I., et al. (2011). Axitinib versus sorafenib as second-line therapy for metastatic renal cell carcinoma: overall survival analysis. Journal of clinical oncology, 29(18), 2542–2548. [Link]
-
RCSB PDB. (2012). 4AG8: CRYSTAL STRUCTURE OF THE VEGFR2 KINASE DOMAIN IN COMPLEX WITH AXITINIB (AG-013736). [Link]
-
RCSB PDB. (2012). 4ASD: Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with SORAFENIB (BAY 43-9006). [Link]
-
Tokarski, J. S., et al. (2006). The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates the basis for potency against Imatinib-resistant ABL mutants. Cancer research, 66(11), 5790–5797. [Link]
-
Tentler, J. J., et al. (2012). Patient-derived tumour xenografts as models for oncology drug development. Nature reviews. Clinical oncology, 9(6), 338–350. [Link]
-
van der Wekken, A. J., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Journal for ImmunoTherapy of Cancer, 10(9), e005140. [Link]
-
Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research, 64(19), 7099–7109. [Link]
-
Wisniewski, D., et al. (2010). Bosutinib (SKI-606), a dual Src/Abl inhibitor, reduces growth and induces apoptosis of human B-precursor acute lymphoblastic leukemia cells. Cancer research, 70(22), 9229–9239. [Link]
-
Wu, P., et al. (2015). A-770041, a novel orally active C-terminal-Src-kinase inhibitor, suppresses tumor growth and angiogenesis. PLoS One, 10(8), e0135560. [Link]
-
Zhang, C., et al. (2010). A-770041, a novel orally active C-terminal-Src-kinase inhibitor, suppresses tumor growth and angiogenesis. PLoS One, 5(12), e14358. [Link]
-
Zhou, T., et al. (2011). Structural mechanism of the pan-BCR-ABL inhibitor ponatinib (AP24534): lessons for overcoming kinase inhibitor resistance. Chemical biology & drug design, 77(1), 1–11. [Link]
-
Hu-Lowe, D. D., et al. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3. Clinical cancer research, 14(22), 7272–7283. [Link]
-
Sonpavde, G., et al. (2012). Axitinib for renal cell carcinoma. Expert opinion on investigational drugs, 21(3), 357–367. [Link]
-
Ou, S. H. I. (2011). Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases. Drugs of the future, 36(5), 341. [Link]
-
Wilhelm, S., et al. (2008). Sorafenib: a multi-kinase inhibitor with potent antitumor activity. Drugs of today (Barcelona, Spain : 1998), 44(3), 187–201. [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
-
Gambacorti-Passerini, C., et al. (2014). Bosutinib in chronic phase chronic myeloid leukemia. Journal of clinical oncology, 32(2), 178–180. [Link]
-
Si, L., et al. (2015). Patient-derived xenograft models for oncology drug discovery. Cancer letters, 369(1), 24–30. [Link]
-
Shaw, A. T., et al. (2013). Crizotinib versus chemotherapy in advanced ALK-positive lung cancer. The New England journal of medicine, 368(25), 2385–2394. [Link]
-
Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of medicinal chemistry, 51(15), 4632–4640. [Link]
-
Cortes, J. E., et al. (2012). Ponatinib in refractory Philadelphia chromosome-positive leukemias. The New England journal of medicine, 367(22), 2075–2088. [Link]
-
Liu, L., et al. (2006). Sorafenib blocks the RAF/MEK/ERK pathway and inhibits tumor angiogenesis. Current cancer drug targets, 6(8), 779–786. [Link]
-
Kumar, K., et al. (2010). A review on the potent anticancer activities of pazopanib. Current medicinal chemistry, 17(16), 1594–1603. [Link]
Sources
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. Crystal structure of the T315I Abl mutant in complex with the aurora kinases inhibitor PHA-739358 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. rcsb.org [rcsb.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. crizotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rcsb.org [rcsb.org]
- 21. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 22. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 23. Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanisms of Resistance to Crizotinib in Patients with ALK Gene Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. rcsb.org [rcsb.org]
A Researcher's Guide to Comparing the Cytotoxicity of 6-Bromo-4-(piperazin-1-yl)quinoline Across Different Cancer Cell Lines
In the landscape of oncology drug discovery, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide range of biological activities, including potent anticancer effects.[2] The addition of a piperazine moiety, a common pharmacophore in medicinal chemistry, can further enhance these properties. This guide focuses on a specific derivative, 6-Bromo-4-(piperazin-1-yl)quinoline, and provides a framework for evaluating and comparing its cytotoxic potential across various cancer cell lines. While direct, comprehensive cytotoxic data for this exact compound is still emerging in publicly available literature, this document will provide a robust experimental protocol and a comparative analysis of structurally similar compounds to guide researchers in their investigations.
The rationale for investigating 6-Bromo-4-(piperazin-1-yl)quinoline is grounded in the established anticancer activity of its constituent parts. The quinoline ring is a key feature in several approved anticancer drugs.[1] Furthermore, the presence of a halogen at the 6-position of a related quinazoline ring has been shown to improve anticancer effects.[3] The piperazine ring is also a component of various biologically active molecules, including some used in cancer treatment.[4] This combination of structural features makes 6-Bromo-4-(piperazin-1-yl)quinoline a compelling candidate for cytotoxic evaluation.
I. Experimental Framework for Cytotoxicity Assessment
To objectively compare the cytotoxicity of 6-Bromo-4-(piperazin-1-yl)quinoline, a standardized and reproducible experimental workflow is paramount. The following section outlines a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell viability.
Diagram of the MTT Assay Workflow
Caption: A stepwise representation of the MTT assay protocol.
Detailed MTT Assay Protocol
This protocol is a self-validating system, with the inclusion of appropriate controls being critical for data interpretation.
-
Cell Culture and Seeding:
-
Culture the desired cancer cell lines (e.g., MCF-7, PC3, A549) in their recommended media supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and count the cells, then seed them into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well).
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 6-Bromo-4-(piperazin-1-yl)quinoline in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of working concentrations.
-
Remove the old media from the 96-well plates and add fresh media containing the different concentrations of the compound. Include wells with vehicle (e.g., DMSO) alone as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
-
Incubation:
-
Incubate the treated plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals, resulting in a purple solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
II. Comparative Cytotoxicity of Structurally Related Compounds
In the absence of direct experimental data for 6-Bromo-4-(piperazin-1-yl)quinoline, a comparative analysis of structurally similar molecules can provide valuable insights into its potential anticancer activity.
Table 1: Cytotoxicity of Quinoline Derivatives with Structural Similarities to 6-Bromo-4-(piperazin-1-yl)quinoline
| Compound Name/Description | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound 4q (2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone) | MCF-7 (Breast) | Not Specified | 6.502 | [5] |
| PC3 (Prostate) | Not Specified | 11.751 | [5] | |
| Compound 8a (A 6-Bromo quinazoline derivative) | MCF-7 (Breast) | MTT | 15.85 | [3][6] |
| SW480 (Colon) | MTT | 17.85 | [3][6] | |
| Compound RB1 (A 4-(bromomethyl)quinolin-2(1H)-one derivative) | MDA-MB-231 (Breast) | Not Specified | 98.34 | [4] |
| Compound QQ1 (A piperazine-linked quinolinequinone) | ACHN (Renal) | Not Specified | 1.55 | [7] |
| 6-Bromo-5-nitroquinoline | HT29 (Colon) | Not Specified | Antiproliferative activity and apoptosis induction observed, IC50 not reported. | [8][9] |
Note: The structural differences between these compounds and 6-Bromo-4-(piperazin-1-yl)quinoline should be carefully considered when interpreting this data.
Discussion of Comparative Data
The data presented in Table 1 suggests that quinoline derivatives containing a piperazine moiety and a halogen substituent often exhibit significant cytotoxic activity.
-
Influence of Halogen Position and Type: A derivative of 7-chloro-4-(piperazin-1-yl)quinoline (compound 4q) displayed potent cytotoxicity against both breast (MCF-7) and prostate (PC3) cancer cell lines, with IC50 values in the low micromolar range.[5] This suggests that the presence of a halogen on the quinoline ring is favorable for anticancer activity. The shift from a chloro group at position 7 to a bromo group at position 6 in our target compound may influence its activity and selectivity, warranting experimental verification.
-
Impact of the Quinoline vs. Quinazoline Core: A 6-bromo quinazoline derivative (compound 8a) also showed notable activity against breast (MCF-7) and colon (SW480) cancer cells.[3][6] While the core heterocyclic ring is different (quinazoline has a second nitrogen atom in the benzene ring), the presence of the 6-bromo substituent in a potent compound is an encouraging finding.
-
The Role of the Piperazine Substituent: The nature of the substituent on the piperazine ring is also critical. In compound 4q, a substituted benzyl group on the piperazine was part of a highly active molecule.[5] The unsubstituted piperazine in 6-Bromo-4-(piperazin-1-yl)quinoline may have a different pharmacological profile.
-
Variability Across Cancer Cell Lines: The IC50 values for the same compound can vary significantly between different cancer cell lines, highlighting the importance of screening against a diverse panel of cells to identify potential indications and understand the spectrum of activity.
III. Potential Mechanisms of Action
The anticancer activity of quinoline derivatives can be attributed to several mechanisms.[10] These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[11] Some quinoline derivatives have also been shown to act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival.[5] For instance, the potent compound 4q was found to be an inhibitor of VEGFR-II, a key regulator of angiogenesis.[5]
Diagram of Potential Mechanistic Pathways
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-4-(piperazin-1-yl)quinoline
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 6-Bromo-4-(piperazin-1-yl)quinoline demand a rigorous, protocol-driven approach. This guide provides the essential operational and disposal framework, grounded in established safety standards, to manage this compound responsibly from the bench to its final disposition. Our objective is to empower your research with the confidence that every step, including disposal, is conducted with the highest degree of scientific integrity and safety.
Hazard Profile and Immediate Safety Considerations
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. 6-Bromo-4-(piperazin-1-yl)quinoline is a heterocyclic compound for research use.[1] While a specific, comprehensive safety data sheet (SDS) for this exact molecule is not universally published, we can infer its primary hazards from its structural components—a quinoline core and a piperazine moiety—and data from similar molecules.
The quinoline backbone itself is associated with significant health effects. The New Jersey Department of Health's fact sheet on Quinoline notes it can cause irritation to the skin, eyes, and respiratory tract, with high exposure leading to systemic effects like headaches and nausea.[2] Critically, quinoline is treated as a potential carcinogen and mutagen, demanding that all contact be minimized.[2] The related compound, 6-bromoquinoline, is classified as a skin and eye irritant.[3] Furthermore, a close structural analog, 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline, is classified under the Globally Harmonized System (GHS) as H302: Harmful if swallowed.[4]
Based on this analysis, 6-Bromo-4-(piperazin-1-yl)quinoline must be handled as a hazardous substance.
Table 1: Chemical and Hazard Summary
| Property | Value | Source(s) |
| CAS Number | 474707-24-9 | [1],[5] |
| Molecular Formula | C₁₃H₁₄BrN₃ | [1],[5] |
| GHS Hazard (Inferred) | H302: Harmful if swallowed | [4] |
| Signal Word | Warning | [1],[4] |
| Primary Hazards | Acute oral toxicity, potential skin/eye irritant, potential carcinogen. | [2],[4],[3] |
| Physical Form | Solid | [1] |
Immediate Protective Measures
Adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) is mandatory.[6] This standard is the cornerstone of laboratory safety, requiring a Chemical Hygiene Plan (CHP) to be in place.[7][8]
-
Engineering Controls: Always handle 6-Bromo-4-(piperazin-1-yl)quinoline within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Personal Protective Equipment (PPE): Standard PPE is required at all times. This includes:
-
A properly fitted laboratory coat.
-
ANSI-rated safety glasses or goggles.
-
Nitrile gloves. Inspect gloves before use and change them immediately upon contamination.[9]
-
Waste Management & Disposal Workflow
The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10] Under RCRA, it is the generator's responsibility to classify and manage waste from "cradle-to-grave."[10] Due to its inferred toxicity, waste containing 6-Bromo-4-(piperazin-1-yl)quinoline must be managed as hazardous waste.
Caption: Decision workflow for the disposal of 6-Bromo-4-(piperazin-1-yl)quinoline waste.
Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA and OSHA regulations.[7][11]
-
Waste Identification: All materials contaminated with 6-Bromo-4-(piperazin-1-yl)quinoline, including the pure compound, reaction mixtures, contaminated gloves, weigh boats, and paper towels, must be considered hazardous waste.
-
Segregation: Collect this waste stream separately. Do not mix it with other chemical wastes unless explicitly permitted by your institution's Chemical Hygiene Plan. In particular, avoid mixing with strong oxidizing agents or strong acids.[3][12]
-
Containerization:
-
Select a waste container that is compatible with organic solids and any solvents used. A high-density polyethylene (HDPE) container is a common and appropriate choice.[13]
-
The container must be in good condition, free from leaks or cracks, and must have a tight-fitting screw-top cap.[13]
-
Keep the container closed at all times except when adding waste. This is a critical EPA requirement.[13]
-
-
Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "6-Bromo-4-(piperazin-1-yl)quinoline." If in a solvent, list all components and their approximate percentages.
-
The specific hazard(s) associated with the waste (e.g., "Toxic").
-
The date accumulation started.
-
-
Accumulation and Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the operator.
-
Ensure the container is stored in secondary containment to prevent spills from spreading.
-
-
Final Disposal:
-
NEVER dispose of this chemical down the drain or in the regular trash.[9] This is a violation of environmental regulations and can damage plumbing and wastewater treatment systems.
-
Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. These contractors will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration.[10]
-
Emergency Procedures: Spills and Exposures
Accidents can happen, and preparedness is key to mitigating risk. These procedures are based on standard laboratory safety protocols.[9]
Spill Response
-
Small Spill (Contained on a benchtop):
-
Alert personnel in the immediate area.
-
Wearing your full PPE (lab coat, gloves, eye protection), cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow).
-
Carefully scoop the material into a designated waste container.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), and then with soap and water. Place all cleanup materials into the hazardous waste container.
-
Label the container as hazardous waste as described in the protocol above.
-
-
Large Spill (Outside of a fume hood or on the floor):
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry into the area.
-
Contact your institution's EHS or emergency response team from a safe location. Provide them with the chemical name and any other relevant details.
-
Personnel Exposure
-
Skin Contact: Immediately remove any contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][3]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][3]
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, call for emergency medical assistance.[2][3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. Provide the medical team with the chemical name and, if available, the Safety Data Sheet.[4]
By integrating these procedures into your laboratory's standard operating protocols, you ensure a culture of safety and compliance, allowing your vital research to proceed with the highest level of professional responsibility.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]
- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(iii), 362-374.
-
Amerigo Scientific. (n.d.). 6-Bromo-4-(piperazin-1-yl)quinoline. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 6-Bromo-4-(piperazin-1-yl)quinoline | C13H14BrN3. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Overview. United States Department of Labor. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
- Thermo Fisher Scientific. (2025). 6-Bromoquinoline - Safety Data Sheet.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]
-
Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Retrieved from [Link]
-
Goodway Technologies. (2022). The Complete Beginners Guide to Chemical Disposal. Retrieved from [Link]
-
Compliancy Group. (2023). OSHA Laboratory Standard. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. Retrieved from [Link]
-
Wikipedia. (n.d.). Hazardous waste in the United States. Retrieved from [Link]
- University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
Sources
- 1. 6-Bromo-4-(piperazin-1-yl)quinoline - Amerigo Scientific [amerigoscientific.com]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline | C13H15BrN4 | CID 720655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Bromo-4-(piperazin-1-yl)quinoline | C13H14BrN3 - BuyersGuideChem [buyersguidechem.com]
- 6. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. osha.gov [osha.gov]
- 8. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 9. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. goodway.com [goodway.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
